kadsuphilol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H32O10 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[(8R,9S,10R,11R)-8-acetyloxy-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C31H32O10/c1-15-16(2)27(41-31(34)18-10-8-7-9-11-18)20-13-22-29(39-14-38-22)30(37-6)24(20)23-19(26(15)40-17(3)32)12-21(35-4)28(36-5)25(23)33/h7-13,15-16,26-27,33H,14H2,1-6H3/t15-,16+,26+,27+/m0/s1 |
InChI Key |
IISFJEJUDYAYLO-WOVZPRGBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C1OC(=O)C)OC)OC)O)OC)OCO3)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
Kadsuphilactone B: A Technical Guide to Its Natural Sources, Abundance, and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of kadsuphilol B, a compound more accurately and widely known in scientific literature as kadsuphilactone B . This document details its natural sources, available data on its abundance, and a composite of experimental protocols for its isolation and purification. Kadsuphilactone B is a novel triterpene dilactone that has garnered interest for its potential biological activities. This guide aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
Kadsuphilactone B is a pentacyclic triterpenoid that has been isolated from the Taiwanese medicinal plant Kadsura philippinensis.[1][2] This plant belongs to the Schisandraceae family, a well-known source of structurally diverse and biologically active lignans and triterpenoids.[3] While Kadsura philippinensis is the definitive natural source of kadsuphilactone B, the genus Kadsura is rich in a variety of triterpenoids, suggesting that other species within this genus could potentially be sources of this or related compounds.[3]
It is important to note that the term "this compound" is not commonly found in peer-reviewed scientific literature. The predominant and correct nomenclature for this compound is kadsuphilactone B. Another class of compounds, kadsuphilols A-H, have also been isolated from Kadsura philippinensis; however, these are oxygenated lignans and are structurally distinct from the triterpenoid kadsuphilactone B.
Quantitative Data
To date, specific quantitative data on the abundance of kadsuphilactone B in Kadsura philippinensis has not been published in the available scientific literature. The yield of the pure compound from the initial plant material is often reported in isolation studies, which can provide a rough indication of its concentration. However, comprehensive quantitative analyses using methods such as HPLC-MS have not been specifically applied to determine the precise concentration of kadsuphilactone B in various parts of the plant.
| Compound | Natural Source | Plant Part | Abundance/Yield | Method of Quantification | Reference |
| Kadsuphilactone B | Kadsura philippinensis | Not Specified | Data not available | Not reported | [1][2] |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of kadsuphilactone B from Kadsura philippinensis, based on standard methodologies for the isolation of triterpenoids from plant sources. Specific details from the original isolation paper by Shen et al. (2005) are incorporated where available from the abstracts.
Extraction
The initial step involves the extraction of secondary metabolites from the plant material.
-
Plant Material: Dried and powdered plant material of Kadsura philippinensis.
-
Solvent: A suitable organic solvent such as methanol (MeOH) or ethanol (EtOH) is used for exhaustive extraction.
-
Procedure:
-
Macerate the powdered plant material in the solvent at room temperature for an extended period (e.g., 24-48 hours).
-
Repeat the extraction process multiple times (typically 3x) to ensure complete extraction of the compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in water to form an aqueous suspension.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Kadsuphilactone B, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.
-
Chromatographic Purification
The enriched fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing similar compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Subject the semi-purified fractions containing kadsuphilactone B to preparative or semi-preparative HPLC for final purification.
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase typically consists of a mixture of acetonitrile (ACN) and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The pure compound is obtained by collecting the corresponding peak and removing the solvent.
-
Structure Elucidation
The structure of the isolated pure compound is determined using various spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure.
-
X-ray Crystallography: To confirm the absolute stereochemistry of the molecule.[1]
Mandatory Visualizations
Experimental Workflow for Isolation of Kadsuphilactone B
Caption: A generalized workflow for the isolation and purification of kadsuphilactone B.
Biological Activity and Signaling Pathways
Kadsuphilactone B has been reported to exhibit in vitro anti-Hepatitis B Virus (HBV) activity.[1] The specific signaling pathways through which kadsuphilactone B exerts its antiviral effects have not yet been elucidated in the scientific literature. Generally, antiviral compounds can interfere with various stages of the viral life cycle, such as viral entry, replication, assembly, or release. The diagram below illustrates a simplified representation of the HBV life cycle and potential points of inhibition for an antiviral agent. The precise mechanism of kadsuphilactone B remains a subject for future research.
Hypothetical Anti-HBV Action of Kadsuphilactone B
Caption: Potential inhibitory points of kadsuphilactone B in the HBV life cycle.
References
Biosynthesis pathway of kadsuphilol B in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Kadsuphilol B in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a complex dibenzocyclooctadiene (DBCOD) lignan isolated from plants of the Schisandraceae family, exhibits significant biological activities, making it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in plants or microbial hosts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the current knowledge of DBCOD lignan biosynthesis in Schisandra species. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document presents a scientifically grounded, step-by-step hypothetical pathway. It includes detailed descriptions of the proposed enzymatic reactions, visual diagrams of the pathway and experimental workflows, tabulated data on related compounds, and generalized experimental protocols for the characterization of the involved enzymes. This guide is intended to serve as a foundational resource for researchers aiming to unravel the intricate biosynthesis of this promising natural product.
Introduction
Dibenzocyclooctadiene (DBCOD) lignans, found predominantly in the Schisandraceae family, are a diverse group of natural products with a wide range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. This compound is a structurally intricate member of this class, characterized by a highly oxygenated and stereochemically complex DBCOD core, featuring a unique lactone bridge and an angeloyl ester moiety. The biosynthesis of such complex molecules in plants involves a series of enzymatic reactions that begin with primary metabolism and diverge into specialized secondary metabolic pathways.
The general biosynthetic route to DBCOD lignans is understood to originate from the phenylpropanoid pathway, leading to the formation of monolignols. The stereoselective coupling of these precursors forms the foundational lignan structures, which then undergo a series of modifications to yield the vast diversity of DBCOD lignans observed in nature. While a key enzyme responsible for the formation of the characteristic eight-membered ring of the DBCOD skeleton has been identified, the specific enzymatic steps that tailor this core structure to yield this compound remain largely uncharacterized. This guide synthesizes the available literature to propose a putative biosynthetic pathway for this compound, providing a roadmap for future research in this area.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Assembly of the Dibenzylbutane Lignan Scaffold: Starting from the universal precursor L-phenylalanine.
-
Formation of the Dibenzocyclooctadiene Core: The characteristic cyclization to form the eight-membered ring.
-
Tailoring of the DBCOD Scaffold: A series of hydroxylation, methylation, lactonization, and acylation reactions to produce this compound.
Stage 1: Assembly of the Dibenzylbutane Lignan Scaffold
The pathway initiates with L-phenylalanine, which is channeled into the phenylpropanoid pathway.
-
Step 1: Phenylalanine to Cinnamic Acid. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Step 2: Cinnamic Acid to p-Coumaric Acid. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.
-
Step 3: p-Coumaric Acid to p-Coumaroyl-CoA. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
Step 4: Formation of Monolignols. A series of reductions and hydroxylations, catalyzed by enzymes such as p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate-3'-hydroxylase (CS3'H), caffeoyl-CoA O-methyltransferase (CCoAOMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), convert p-coumaroyl-CoA into monolignols, primarily coniferyl alcohol.
-
Step 5: Dimerization to Pinoresinol. Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a laccase (LAC) or peroxidase (POX) and a dirigent protein (DIR), which controls the stereochemistry of the product.
-
Step 6: Reduction to Secoisolariciresinol. Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.
-
Step 7: Oxidation to Matairesinol. Secoisolariciresinol dehydrogenase (SDH) oxidizes the terminal alcohol of secoisolariciresinol to a carboxylic acid, which spontaneously cyclizes to form the lactone matairesinol.
Stage 2: Formation of the Dibenzocyclooctadiene Core
-
Step 8: Oxidative Coupling to form the DBCOD Scaffold. Matairesinol is believed to be the precursor for the formation of the dibenzocyclooctadiene skeleton. This critical step involves an intramolecular C-C phenolic oxidative coupling. A key enzyme identified in Schisandra chinensis, SchCYP719G1b , a cytochrome P450 monooxygenase, has been shown to catalyze this reaction, leading to the formation of a basic DBCOD lignan scaffold, likely a deoxyschisandrin-type intermediate.
Stage 3: Putative Tailoring Reactions toward this compound
The following steps are hypothetical and are based on the structure of this compound. The exact order of these reactions is unknown and likely involves a series of cytochrome P450 monooxygenases (CYPs) for hydroxylation, O-methyltransferases (OMTs) for methylation, a Baeyer-Villiger monooxygenase (BVMO) or a similar enzyme for lactone formation, and an acyltransferase for esterification.
-
Step 9: Hydroxylations. The DBCOD core undergoes multiple hydroxylation reactions at specific positions, catalyzed by various CYPs. Based on the structure of this compound, hydroxyl groups are introduced at positions C-6, C-7, and on the biphenyl rings.
-
Step 10: Methylations. Specific hydroxyl groups are then methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Schisandra species are known to possess a variety of OMTs that can act on lignan substrates.
-
Step 11: Formation of the Lactone Bridge. A key feature of this compound is a seven-membered lactone ring. This could be formed through a Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor, a reaction that can be catalyzed by a Baeyer-Villiger monooxygenase (BVMO). Alternatively, other oxidative ring-opening and subsequent lactonization mechanisms could be involved.
-
Step 12: Acylation. The final proposed step is the esterification of a hydroxyl group with angelic acid. This reaction is likely catalyzed by an acyl-CoA-dependent acyltransferase, which would utilize angeloyl-CoA as the acyl donor.
Visualization of the Putative Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound.
Proposed Enzymes in this compound Biosynthesis
| Enzyme Abbreviation | Enzyme Name | Enzyme Class | Proposed Function in Pathway |
| PAL | Phenylalanine Ammonia-Lyase | Lyase | Deamination of L-phenylalanine |
| C4H | Cinnamate-4-Hydroxylase | Cytochrome P450 | Hydroxylation of cinnamic acid |
| 4CL | 4-Coumarate:CoA Ligase | Ligase | Activation of p-coumaric acid |
| CCR | Cinnamoyl-CoA Reductase | Oxidoreductase | Reduction of cinnamoyl-CoA derivatives |
| CAD | Cinnamyl Alcohol Dehydrogenase | Oxidoreductase | Reduction of cinnamaldehydes to monolignols |
| LAC/POX | Laccase/Peroxidase | Oxidoreductase | Oxidative coupling of monolignols |
| DIR | Dirigent Protein | - | Stereoselective control of monolignol coupling |
| PLR | Pinoresinol-Lariciresinol Reductase | Oxidoreductase | Reduction of pinoresinol and lariciresinol |
| SDH | Secoisolariciresinol Dehydrogenase | Oxidoreductase | Oxidation of secoisolariciresinol |
| SchCYP719G1b | Cytochrome P450 719G1b | Cytochrome P450 | Intramolecular C-C phenolic oxidative coupling |
| CYPs | Cytochrome P450s | Cytochrome P450 | Multiple hydroxylation steps on the DBCOD core |
| OMTs | O-Methyltransferases | Transferase | Methylation of hydroxyl groups |
| BVMO | Baeyer-Villiger Monooxygenase | Oxidoreductase | Putative enzyme for lactone bridge formation |
| - | Acyl-CoA Acyltransferase | Transferase | Esterification with angelic acid |
Quantitative Data on Lignans in Schisandra Species
Direct quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or metabolic flux analysis, are not currently available in the public domain. However, studies on the content of other major lignans in Schisandra chinensis provide a valuable context for the production levels of these compounds.
| Lignan | Plant Part | Concentration Range (% dry weight) | Reference |
| Schisandrin | Fruit | 0.1 - 0.5 | [1] |
| Gomisin A | Fruit | 0.05 - 0.3 | [1] |
| Deoxyschisandrin | Fruit | 0.1 - 0.4 | [1] |
| Schisandrin B | Fruit | 0.2 - 0.8 | [1] |
| Schisandrin C | Fruit | 0.05 - 0.2 | [1] |
| Gomisin N | Fruit | 0.1 - 0.6 | [1] |
Note: These values are approximate and can vary significantly based on the plant's genetic background, developmental stage, and environmental conditions.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. Below are generalized protocols for the identification and characterization of the candidate enzymes.
Protocol for Heterologous Expression of Candidate Enzymes
This protocol describes the expression of candidate genes (e.g., CYPs, OMTs) in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for subsequent functional characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) or S. cerevisiae strain (e.g., WAT11)
-
Expression vector (e.g., pET series for E. coli, pYES-DEST52 for yeast)
-
Full-length cDNA of the candidate gene
-
Restriction enzymes and T4 DNA ligase, or Gateway cloning reagents
-
LB medium (for E. coli) or YPD/SC-Ura medium (for yeast)
-
Inducer (e.g., IPTG for E. coli, galactose for yeast)
-
Appropriate antibiotics
Procedure:
-
Gene Cloning: Amplify the full-length open reading frame of the candidate gene from Schisandra cDNA by PCR. Clone the PCR product into the chosen expression vector.
-
Transformation: Transform the expression construct into the appropriate host cells.
-
Expression:
-
For E. coli: Inoculate a starter culture and grow overnight. Dilute the culture into a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
For S. cerevisiae: Grow a pre-culture in selective medium with glucose. Inoculate a larger culture in selective medium with raffinose and grow to mid-log phase. Induce expression by adding galactose to a final concentration of 2%. Incubate for 24-48 hours.
-
-
Cell Lysis and Protein Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (containing protease inhibitors). Lyse the cells by sonication or French press (E. coli) or with glass beads (S. cerevisiae).
-
Protein Purification (Optional): If the protein is tagged (e.g., His-tag, GST-tag), purify the recombinant protein using affinity chromatography.
-
Verification: Confirm the expression and size of the recombinant protein by SDS-PAGE and Western blotting.
Protocol for In Vitro Enzyme Assays
This protocol outlines a general procedure for testing the catalytic activity of the expressed recombinant enzymes with putative substrates.
Materials:
-
Purified recombinant enzyme or crude protein extract
-
Putative substrate (e.g., a DBCOD lignan intermediate)
-
Cofactors (e.g., NADPH for CYPs, SAM for OMTs)
-
Reaction buffer with optimal pH for the enzyme
-
Quenching solution (e.g., methanol, ethyl acetate)
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, the putative substrate, and the necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant enzyme or crude protein extract. For negative controls, use heat-inactivated enzyme or a protein extract from cells transformed with an empty vector.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes to several hours).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or by extraction with an organic solvent like ethyl acetate).
-
Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of the expected product. Compare the retention time and mass spectrum of the product with an authentic standard if available.
Experimental Workflow Visualization
Caption: General workflow for enzyme identification and characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that exemplifies the intricate chemical capabilities of plants. While the general framework of DBCOD lignan biosynthesis provides a solid foundation, the specific tailoring enzymes that create the unique structural features of this compound remain to be discovered and characterized. The putative pathway presented in this guide offers a number of testable hypotheses for future research.
The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach, combining transcriptomics, proteomics, and metabolomics to identify candidate genes, followed by rigorous biochemical characterization of the encoded enzymes. Successful reconstitution of the pathway in a heterologous host would not only confirm the functions of the identified genes but also open the door for the sustainable production of this compound and its derivatives for pharmacological evaluation and potential clinical use. The knowledge gained from these studies will also contribute to a deeper understanding of the evolution of chemical diversity in the plant kingdom.
References
Spectroscopic Data and Analysis of Kadsuphilol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for kadsuphilol B, a dibenzocyclooctadiene lignan isolated from Kadsura philippinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the original structure elucidation study by Shen et al. (2007).
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.
| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |
| This compound | C₂₉H₃₄O₁₀ | 593.2008 | 593.1993 |
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃ at 400 MHz and 100 MHz, respectively.
¹H NMR Spectroscopic Data
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.64 | s | |
| 4 | 6.81 | s | |
| 6 | 4.60 | d | 11.2 |
| 7 | 2.25 | m | |
| 8 | 2.15 | m | |
| 9 | 4.68 | d | 9.6 |
| 10α | 2.05 | m | |
| 10β | 1.75 | m | |
| 11 | 5.15 | s | |
| 17-Me | 1.05 | d | 7.2 |
| 18-Me | 0.88 | d | 7.2 |
| 2'-OH | 5.65 | br s | |
| 3'-OH | 5.68 | br s | |
| 2-OMe | 3.87 | s | |
| 3-OMe | 3.90 | s | |
| 12-OMe | 3.78 | s | |
| 13-OMe | 3.75 | s | |
| 14-OMe | 3.32 | s | |
| Angeloyl | |||
| 2'' | 6.10 | 7.2, 1.2 | |
| 3''-Me | 1.98 | dq | 7.2, 1.2 |
| 4''-Me | 1.85 | qd | 1.2, 1.2 |
¹³C NMR Spectroscopic Data
| Position | δC (ppm) |
| 1 | 109.9 |
| 2 | 151.8 |
| 3 | 151.6 |
| 4 | 112.9 |
| 5 | 135.2 |
| 6 | 78.9 |
| 7 | 44.5 |
| 8 | 33.1 |
| 9 | 71.5 |
| 10 | 42.3 |
| 11 | 81.9 |
| 12 | 139.8 |
| 13 | 141.2 |
| 14 | 86.1 |
| 15 | 132.5 |
| 16 | 125.1 |
| 17-Me | 14.2 |
| 18-Me | 19.8 |
| 2-OMe | 56.1 |
| 3-OMe | 56.0 |
| 12-OMe | 61.1 |
| 13-OMe | 60.9 |
| 14-OMe | 51.0 |
| Angeloyl | |
| 1'' | 167.8 |
| 2'' | 127.9 |
| 3'' | 138.1 |
| 4''-Me | 15.8 |
| 5''-Me | 20.5 |
Experimental Protocols
General Experimental Procedures: Optical rotations were measured on a JASCO P-1020 polarimeter. UV spectra were obtained on a Hitachi U-3210 spectrophotometer. IR spectra were recorded on a Shimadzu IR-470 spectrometer. NMR spectra were recorded on a Varian Unity Plus 400 spectrometer. HRESIMS were measured on a Bruker APEX II mass spectrometer.
Extraction and Isolation: The air-dried stems of K. philippinensis (10 kg) were extracted with MeOH. The MeOH extract was partitioned between EtOAc and H₂O. The EtOAc-soluble portion was subjected to a series of chromatographic techniques, including silica gel column chromatography, to yield this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow of Natural Product Structure Elucidation.
An In-depth Technical Guide on the Core Physical and Chemical Properties of Kadsuphilol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuphilol B is a naturally occurring lignan isolated from the plant Kadsura longipedunculata. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest within the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the signaling pathways potentially modulated by this class of compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Compound Class | Lignan | [1][2][3] |
| Natural Source | Kadsura longipedunculata | [2][3][4] |
| Molecular Formula | C32H36O11 | [5] |
| Molecular Weight | 596.63 g/mol | [5] |
Experimental Protocols
The isolation and structural elucidation of this compound involve standard phytochemical and spectroscopic techniques. Below are generalized experimental protocols based on the common methodologies used for the characterization of lignans from plant sources.
Isolation of this compound from Kadsura longipedunculata
A typical workflow for the isolation of lignans from plant material is outlined below. This process involves extraction, fractionation, and chromatographic separation.
Caption: General workflow for the isolation of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.[6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, allowing for the confirmation of the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of the aromatic rings present in the lignan structure.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of lignans is known to exhibit a range of pharmacological effects, including hepatoprotective and cytotoxic activities.[9][10] These effects are often mediated through the modulation of key cellular signaling pathways.
Potential Signaling Pathways Modulated by Lignans
Lignans have been reported to influence several critical signaling cascades involved in cell growth, survival, and inflammation. The diagram below illustrates the potential interplay between lignans and the MAPK and PI3K/AKT signaling pathways.
Caption: Potential modulation of MAPK and PI3K/AKT pathways by lignans.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some lignans have been shown to modulate MAPK signaling, which could contribute to their potential anti-cancer effects.[11][12]
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a key regulator of cell survival and growth. Inhibition of this pathway can lead to apoptosis. Several lignans have been found to interfere with PI3K/AKT signaling, suggesting a mechanism for their observed cytotoxic activity.[1][3][13]
The hepatoprotective effects of certain lignans are thought to be mediated, in part, by their antioxidant properties and their ability to modulate inflammatory pathways.[14][15]
Conclusion
This compound, as a member of the lignan family, represents a promising area for further research and drug development. While detailed physical and chemical data for this specific compound are still emerging, the established methodologies for the isolation and characterization of lignans provide a clear path for future studies. The known biological activities of related compounds, particularly their interaction with key signaling pathways such as MAPK and PI3K/AKT, highlight the potential of this compound as a lead compound for therapeutic applications, warranting more in-depth investigation into its specific pharmacological profile.
References
- 1. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. Hepatoprotective Plants from Bangladesh: A Biophytochemical Review and Future Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
Kadsuphilactone B: A Technical Overview of its Potential Anti-Hepatitis B Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Natural products have historically been a rich source of new therapeutic agents. This technical guide focuses on Kadsuphilactone B, a pentacyclic triterpenoid isolated from Kadsura philippinensis, which has demonstrated potential anti-HBV activity.[1] While the compound "Kadsuphilol B" as queried does not yield specific results in chemical databases, the closely related "Kadsuphilactone B" is a documented compound with reported biological activity. This document provides a comprehensive overview of its chemical properties, a summary of generalized experimental protocols for evaluating anti-HBV efficacy, and a hypothesized mechanism of action based on the activity of similar natural products.
Compound Identification and Properties
| Property | Value | Source |
| Compound Name | Kadsuphilactone B | PubChem |
| Molecular Formula | C₃₀H₄₂O₅ | [1] |
| Molecular Weight | 482.6 g/mol | [1] |
| PubChem CID | 70697797 | [1] |
| ChEBI ID | 66130 | [1] |
| Synonyms | CHEBI:66130, (1S,3aS,3bS,5aR,10aS,11aS,13aR)-1-{(1R)-1-hydroxy-1-[(2R)-5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-3a,6,6,13a-tetramethyl-1,2,3,3a,3b,4,5,5a,6,12,13,13a-dodecahydro-8H-cyclopenta[2][3]cyclopropa[1,8a]naphtho[2,1-c]oxepin-8-one | [1] |
Experimental Protocols for Anti-HBV Activity Assessment
The following are detailed, generalized methodologies for the in vitro evaluation of the anti-HBV activity of compounds like Kadsuphilactone B. These protocols are based on established practices in the field.
Cell Culture and Cytotoxicity Assay
-
Cell Line: The human hepatoblastoma cell line HepG2.2.15 is a widely used model as it stably expresses and replicates the hepatitis B virus.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the HBV plasmid.
-
Cytotoxicity Assay (MTT Assay):
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Kadsuphilactone B (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine) should be included.
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
-
Quantification of HBV Antigens (HBsAg and HBeAg)
-
Methodology: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) into the cell culture supernatant.
-
Protocol:
-
Culture HepG2.2.15 cells and treat with non-toxic concentrations of Kadsuphilactone B as determined by the cytotoxicity assay.
-
Collect the cell culture supernatant at specific time points (e.g., 48 and 72 hours post-treatment).
-
Use commercially available HBsAg and HBeAg ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of the antigens based on a standard curve.
-
The 50% inhibitory concentration (IC₅₀) for each antigen is determined.
-
Analysis of HBV DNA Replication
-
Methodology: Quantitative real-time PCR (qPCR) is used to measure the levels of intracellular and extracellular HBV DNA.
-
Protocol:
-
DNA Extraction:
-
Extracellular HBV DNA: Isolate viral DNA from the cell culture supernatant using a viral DNA extraction kit.
-
Intracellular HBV DNA: Lyse the treated HepG2.2.15 cells and extract total DNA.
-
-
qPCR:
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome (e.g., the S gene).
-
Use a plasmid containing the HBV genome to generate a standard curve for absolute quantification.
-
Normalize intracellular HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.
-
-
Hypothesized Mechanism of Action and Signaling Pathway
The precise mechanism of action for Kadsuphilactone B has not been elucidated. However, based on the known anti-HBV mechanisms of other natural products, a potential pathway can be proposed. Many flavonoids and terpenoids exert their antiviral effects by interfering with host factors essential for viral replication or by directly targeting viral enzymes.[4]
A plausible hypothesis is that Kadsuphilactone B modulates host cell signaling pathways that are co-opted by HBV for its replication. For instance, some natural products have been shown to down-regulate hepatocyte nuclear factors (HNFs), which are critical for the activity of HBV promoters and enhancers.
Below is a diagram illustrating a hypothesized signaling pathway for the anti-HBV activity of Kadsuphilactone B, where it is proposed to inhibit the function of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key transcription factor for HBV gene expression.
Caption: Hypothesized mechanism of Kadsuphilactone B.
The diagram above illustrates a potential mechanism where Kadsuphilactone B inhibits the activity of HNF4α, a key host transcription factor. This inhibition would lead to reduced activation of HBV promoters and enhancers, subsequently suppressing viral transcription and the production of viral proteins and new viral DNA.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial characterization of a novel anti-HBV compound from a natural source.
Caption: Drug discovery workflow for anti-HBV natural products.
Conclusion
Kadsuphilactone B represents a promising lead compound from a natural source for the development of new anti-HBV therapies. While further research is required to definitively establish its CAS number, elucidate its precise mechanism of action, and evaluate its in vivo efficacy and safety, the preliminary data and the established anti-HBV activity of related terpenoids warrant its continued investigation. The experimental protocols and hypothesized pathways outlined in this guide provide a framework for future studies aimed at characterizing the full therapeutic potential of Kadsuphilactone B.
References
- 1. Kadsuphilactone B | C30H42O5 | CID 70697797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of anti-HBV agents targeting HBV capsid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. An overview of anti-Hepatitis B virus flavonoids and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Kadsuphilol B: A Technical Guide to its Potential Biological Activities
Disclaimer: This technical guide provides a comprehensive overview of the potential biological activities of kadsuphilol B. As of the latest literature review, specific quantitative data on the biological activities of this compound are not available. Therefore, this document summarizes the known information on this compound and presents illustrative data and experimental protocols from closely related lignans isolated from the Kadsura genus to highlight its potential pharmacological profile.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the leaves and stems of Kadsura philippinensis. Lignans from the Kadsura genus, a plant group used in traditional medicine, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, antioxidant, cytotoxic, anti-HIV, and hepatoprotective effects. This guide synthesizes the available information on this compound and related compounds to provide a technical resource for researchers, scientists, and drug development professionals.
Chemical Structure
This compound belongs to the C18-dibenzocyclooctadiene class of lignans. Its structure was elucidated through spectroscopic analyses, including 2D NMR experiments.
Potential Biological Activities
While direct biological activity data for this compound is limited, the broader class of Kadsura lignans exhibits a range of significant pharmacological effects. The following sections detail these activities, with quantitative data from representative Kadsura lignans to illustrate the potential of this compound class.
Antioxidant Activity
The initial study on this compound included an evaluation of its radical-scavenging activity. While specific data for this compound was not detailed, a related compound, kadsuphilol C, demonstrated potent antioxidant effects in a DPPH assay.
Anti-Inflammatory Activity
Numerous lignans from the Kadsura genus have demonstrated significant anti-inflammatory properties. For instance, several dibenzocyclooctadiene lignans isolated from Kadsura induta and Kadsura heteroclite have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 1: Anti-Inflammatory Activity of Representative Kadsura Lignans
| Compound | Source | Assay | Target/Marker | IC50 (µM) | Reference |
| Kadsuindutain A | Kadsura induta | NO |
Kadsuphilol B: A Technical Whitepaper on a Bioactive Compound from the Genus Kadsura
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Genus Kadsura in Traditional Medicine
The genus Kadsura, belonging to the Schisandraceae family, has a long and rich history of use in traditional Chinese medicine (TCM). Various parts of Kadsura plants, including the roots, stems, leaves, and fruits, have been utilized for their therapeutic properties. Traditional applications of Kadsura species include the treatment of rheumatoid arthritis, gastrointestinal disorders, traumatic injuries, and menstrual irregularities. The medicinal efficacy of these plants is attributed to a diverse array of bioactive chemical constituents.[1][2][3][4][5] Phytochemical investigations have revealed that lignans and triterpenoids are the predominant bioactive compounds within this genus.[1][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, antioxidant, and neuroprotective effects.[1][3][6]
Kadsuphilol B and Related Compounds from Kadsura philippinensis
Recent phytochemical studies on Kadsura philippinensis have led to the isolation and characterization of a series of novel oxygenated lignans, collectively named kadsuphilols.[7] While the user's query specifically mentions "this compound," the primary literature available details the discovery of Kadsuphilols A-H.[7] It is highly probable that this compound is one of these eight compounds. These lignans possess a dibenzocyclooctadiene skeleton, a common structural feature among bioactive compounds from the Schisandraceae family.[7]
In addition to the kadsuphilol lignans, a novel triterpene dilactone named Kadsuphilactone B has also been isolated from Kadsura philippinensis.[6] This highlights the chemical diversity within this plant species and the potential for discovering compounds with varied biological activities.
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activity of compounds isolated from Kadsura philippinensis.
| Compound | Biological Activity | Assay | Result (IC50) | Source |
| Kadsuphilactone B | Anti-Hepatitis B Virus (HBV) | HBsAg secretion in HepA2 cells | 6 µg/mL | [6] |
| Kadsuphilols A-H | Free Radical Scavenging | DPPH Assay | Not explicitly quantified as IC50 in the primary publication, but noted to have activity. | [7] |
Experimental Protocols
Isolation and Structure Elucidation of Kadsuphilols A-H
Plant Material: The leaves and stems of Kadsura philippinensis were collected and dried.
Extraction and Isolation:
-
The dried plant material was extracted with methanol (MeOH).
-
The MeOH extract was partitioned between ethyl acetate (EtOAc) and water.
-
The EtOAc-soluble fraction was subjected to a series of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure compounds (Kadsuphilols A-H).
Structure Elucidation: The chemical structures of the isolated lignans were determined using extensive spectroscopic analysis, including:
-
1D NMR (1H and 13C)
-
2D NMR (COSY, HSQC, HMBC)
-
Mass Spectrometry (MS)
The following diagram illustrates the general workflow for the isolation of these compounds.
Figure 1: General experimental workflow for the isolation of Kadsuphilols.
Anti-HBV Activity Assay for Kadsuphilactone B
Cell Line: HepA2 cells, a human hepatoma cell line that constitutively expresses Hepatitis B surface antigen (HBsAg).
Methodology:
-
HepA2 cells were cultured in appropriate media.
-
The cells were treated with varying concentrations of Kadsuphilactone B.
-
After a specified incubation period, the cell culture supernatant was collected.
-
The level of HBsAg in the supernatant was quantified using an enzyme immunoassay (EIA).
-
The concentration of Kadsuphilactone B that inhibited HBsAg secretion by 50% (IC50) was calculated.
Potential Mechanisms of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated in the available literature, the known anti-inflammatory and neuroprotective effects of lignans and triterpenoids from the Kadsura genus suggest potential mechanisms of action. These compounds are known to target key inflammatory and neuronal survival pathways.
Anti-inflammatory Pathways: Many lignans and triterpenoids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB and MAPK pathways.
Neuroprotective Pathways: The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate signaling cascades crucial for neuronal survival, such as the PI3K/Akt pathway.
The following diagram illustrates a plausible signaling pathway that could be modulated by bioactive compounds from Kadsura, based on the activities of similar natural products.
Figure 2: Postulated signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound, a lignan from Kadsura philippinensis, and its related compounds represent a promising area for drug discovery, rooted in the traditional medicinal use of the Kadsura genus. The demonstrated anti-HBV activity of the related compound Kadsuphilactone B, along with the known anti-inflammatory and neuroprotective potential of lignans and triterpenoids from this genus, warrants further investigation into the therapeutic potential of this compound.
Future research should focus on:
-
The definitive isolation and structural confirmation of this compound.
-
Comprehensive screening of this compound for a range of biological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antiviral effects.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Preclinical in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.
Such studies will be crucial in translating the traditional knowledge surrounding the Kadsura genus into evidence-based therapeutic applications for modern medicine.
References
- 1. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]
- 3. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory Activity of Constituents Isolated from Aerial Part of Angelica acutiloba Kitagawa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kadsuphilols A-H, oxygenated lignans from Kadsura philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Kadsuphilol B and Related Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuphilol B is a member of the dibenzocyclooctadiene (DBCOD) class of lignans, a family of natural products isolated from plants of the Schisandraceae family. These compounds are characterized by a central, sterically congested, and stereochemically complex eight-membered ring. Many DBCOD lignans, such as schisandrin C, gomisins, and kadsurins, exhibit a wide range of significant biological activities, including anti-HIV and anti-tumor properties, making them attractive targets for synthetic chemists and drug development professionals.[1]
While a specific total synthesis of this compound has not been extensively detailed in peer-reviewed literature, a powerful and unified asymmetric strategy developed by the research group of Robert S. Coleman provides a clear and adaptable blueprint for the enantioselective synthesis of this and other related DBCOD lignans.[2][3][4] This document outlines the key strategies, experimental protocols, and quantitative data derived from their successful syntheses of structurally similar natural products like interiotherin A and gomisin O.[2]
Core Asymmetric Strategy: A Unified Approach
The cornerstone of the synthetic strategy is a convergent and highly stereocontrolled sequence that constructs the complex DBCOD core in three major stages. This approach ensures control over the three stereogenic centers on the cyclooctadiene ring and the stereogenic biaryl axis (atropisomerism), which is crucial for biological activity.
The overall workflow can be summarized as follows:
-
Enantioselective Crotylation: An asymmetric crotylation of a substituted benzaldehyde establishes the initial C7 stereocenter with high enantiopurity.
-
Diastereoselective Coupling: A hydroboration/Suzuki-Miyaura coupling sequence connects the two aryl fragments and sets the C6 stereocenter relative to C7.
-
Atroposelective Macrocyclization: A final oxidative biaryl coupling forms the eight-membered ring, with the stereochemistry of the biaryl axis being directed by the existing C6 stereocenter.
Caption: General workflow for the asymmetric synthesis of the DBCOD lignan core.
Key Experimental Stages and Protocols
The following sections provide detailed methodologies for the key transformations, adapted from the synthesis of gomisin O by Coleman et al.[4]
The first critical step involves establishing the absolute stereochemistry of the C7 hydroxyl and C8 methyl groups. This is achieved via an asymmetric crotylation reaction using a chiral silane reagent developed by Leighton, which affords the desired homoallylic alcohol with excellent enantioselectivity.[2][4]
Protocol: Asymmetric Crotylation
-
A solution of the chiral (S,S)-silane reagent (1.1 equiv.) in CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Trifluoroacetic acid (TFA, 1.0 equiv.) is added dropwise, and the solution is stirred for 15 minutes.
-
A solution of the starting aryl aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.0 equiv.) in CH₂Cl₂ is added, followed by the dropwise addition of (E)-crotyl trimethoxysilane (1.2 equiv.).
-
The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.
This stage constructs the 1,4-diarylbutane backbone. A diastereoselective hydroboration of the alkene in the homoallylic alcohol intermediate, directed by the C7 hydroxyl group, generates a trialkylborane. This intermediate is then used in situ in a Suzuki-Miyaura cross-coupling reaction with the second aryl bromide fragment.[1][4]
Protocol: Tandem Hydroboration/Suzuki-Miyaura Coupling
-
To a solution of the homoallylic alcohol (1.0 equiv.) in THF (0.1 M) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 2.5 equiv.) dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
To this solution are sequentially added the second aryl bromide fragment (1.2 equiv.), powdered K₃PO₄ (4.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).
-
The reaction mixture is heated to reflux (approx. 70 °C) and stirred for 8-12 hours until TLC analysis indicates completion.
-
After cooling to room temperature, the reaction is quenched with H₂O and the solvent is removed in vacuo.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
The final and most crucial step is the intramolecular oxidative coupling of the two aryl rings to form the strained eight-membered ring. This reaction proceeds with high atropdiastereoselectivity, meaning the existing C6 stereocenter dictates the stereochemistry of the newly formed biaryl axis.[3][4]
Caption: Logical workflow for the atroposelective macrocyclization step.
Protocol: Oxidative Biaryl Coupling
-
A solution of the 1,4-diarylbutane precursor (1.0 equiv.) in anhydrous THF (0.01 M) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (2.1 equiv., 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred for 30 minutes.
-
A solution of CuCN (1.1 equiv.) and LiCl (2.2 equiv., dried in vacuo) in THF is added via cannula. The mixture is stirred for 1 hour at -78 °C.
-
The reaction is warmed to 0 °C and a solution of FeCl₃ (4.0 equiv.) in THF is added.
-
The mixture is stirred at 0 °C for 1 hour, then quenched by the addition of a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₄OH.
-
The mixture is vigorously stirred while open to the air until the organic layer becomes deep blue.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the DBCOD core.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities achieved during the asymmetric total synthesis of Gomisin O, which shares the core structure of this compound.[4]
| Step | Transformation | Yield | Stereoselectivity (>d.r. or e.r.) |
| 1. Asymmetric Crotylation | Aldehyde to Homoallylic Alcohol | 89% | >98:2 e.r. |
| 2. Hydroboration/Suzuki Coupling | Alkene to 1,4-Diarylbutane | 75% | >20:1 d.r. |
| 3. Atroposelective Biaryl Coupling | 1,4-Diarylbutane to DBCOD Core | 65% | >20:1 d.r. (Single Atropisomer) |
Conclusion
The synthetic strategy detailed herein provides a robust and highly stereocontrolled pathway to access the complex molecular architecture of dibenzocyclooctadiene lignans. By employing an asymmetric crotylation, a diastereoselective tandem coupling, and a substrate-controlled atroposelective macrocyclization, this approach delivers the target core with excellent control over all stereogenic elements.[2][3][4] Researchers aiming to synthesize this compound or develop novel analogues for therapeutic applications can confidently adapt these protocols. The efficiency and high stereoselectivity of the key steps make this strategy highly valuable for generating quantities of material sufficient for further biological evaluation and drug development efforts.
References
Application Notes and Protocols for the Quantification of Kadsuphilol B
Introduction
Kadsuphilol B is a complex triterpenoid isolated from plants of the Kadsura genus, such as Kadsura longipedunculata.[1][2][3] These compounds are of significant interest to researchers due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3] Accurate and reliable quantification of this compound in plant materials, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex samples or trace-level analysis.
General Experimental Workflow
The overall process for the quantification of this compound from raw plant material to final data analysis follows a structured workflow. This ensures reproducibility and accuracy of the results. The key stages include sample preparation, chromatographic separation and detection, and data processing.
Caption: General workflow for this compound quantification.
Protocol 1: Quantification by HPLC-UV
This protocol outlines a method for the quantification of this compound using HPLC with a UV detector. This method is suitable for analyzing extracts with relatively high concentrations of the analyte. Due to the limited UV absorption of many triterpenoids, detection at low wavelengths is often necessary.[2]
1. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the collected plant material (e.g., stems of Kadsura longipedunculata) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of methanol.
-
Sonication: Perform ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection and Evaporation: Collect the supernatant. Repeat the extraction process twice more. Combine all supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5.0 mL of methanol.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photo Diode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 30% to 70% B
-
20-35 min: 70% to 90% B
-
35-40 min: 90% B (hold)
-
40.1-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard Preparation and Calibration
-
Primary Stock Solution: Accurately weigh 1.0 mg of pure this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound.
4. Data Presentation: HPLC-UV Method Performance
The following table summarizes the typical performance characteristics for a validated HPLC-UV method for triterpenoid quantification, based on ICH guidelines.[4][5][6][7]
| Parameter | Typical Value | Description |
| Linearity Range | 1 - 100 µg/mL | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (r²) | > 0.999 | Indicates the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | ~0.3 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 2.0% | The relative standard deviation for repeated measurements (intra-day and inter-day). |
| Accuracy (Recovery%) | 95 - 105% | The percentage of true analyte concentration recovered from a spiked sample. |
Protocol 2: Quantification by LC-MS/MS
This protocol describes a highly sensitive and selective method using Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS). It is the preferred method for analyzing complex matrices or for studies requiring low detection limits, such as in biological fluids.
1. Sample Preparation
Follow the same procedure as for HPLC-UV (Protocol 1, Section 1). For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required.
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant, evaporate, and reconstitute in 100 µL of the initial mobile phase.
2. Instrumentation and Analytical Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B (hold)
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions (Hypothetical): Based on a potential molecular formula of C₃₀H₃₆O₈ (MW: 524.6), the precursor ion would be [M+H]⁺ at m/z 525.2. Product ions would be determined by infusing a standard solution.
-
Quantifier Transition: 525.2 → 161.1
-
Qualifier Transition: 525.2 → 407.2
-
4. Data Presentation: LC-MS/MS Method Performance
The following table summarizes typical performance characteristics for a validated LC-MS/MS method.
| Parameter | Typical Value | Description |
| Linearity Range | 0.5 - 500 ng/mL | The method demonstrates linearity over a wide dynamic range suitable for trace analysis. |
| Correlation Coefficient (r²) | > 0.998 | Indicates excellent linearity for the calibration curve. |
| Limit of Detection (LOD) | ~0.15 ng/mL | The lowest detectable concentration, showcasing high sensitivity. |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | The lowest quantifiable concentration with acceptable precision and accuracy. |
| Precision (RSD%) | < 5.0% | Demonstrates high reproducibility for repeated measurements. |
| Accuracy (Recovery%) | 92 - 108% | Shows high accuracy in determining the true analyte concentration in spiked samples. |
Method Development and Validation Logic
The development and validation of any analytical method must follow a logical sequence to ensure it is fit for its intended purpose. The process begins with defining the analytical target and proceeds through optimization and a series of validation tests as stipulated by ICH guidelines.[4][5][6][7]
Caption: Logical flow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) [mdpi.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols for the In Vitro Evaluation of Kadsuphilol B
Disclaimer: As of late 2025, specific published data on the in vitro use of a compound identified as "kadsuphilol B" is not available in the public domain. The following application notes and protocols are provided as a comprehensive and detailed guide for the initial in vitro evaluation of a novel compound with putative anti-inflammatory and cytotoxic properties, based on the known biological activities of extracts from the Kadsura genus, from which kadsuphilol compounds are derived. These protocols are intended to serve as a starting point for researchers and drug development professionals.
Introduction
Kadsuphilols are a class of bioactive compounds isolated from plants of the Kadsura genus. Extracts from these plants have demonstrated various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This document outlines detailed protocols for the in vitro assessment of a putative "this compound" to characterize its cytotoxic and anti-inflammatory potential in cell culture assays. The following sections provide step-by-step methodologies for key experiments, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.
Potential In Vitro Applications of this compound
Based on the general bioactivity of related natural products, this compound is a candidate for investigation in the following areas:
-
Oncology: Assessing its cytotoxic and apoptotic effects on various cancer cell lines.
-
Inflammation Research: Evaluating its ability to modulate inflammatory pathways in cell models of inflammation.
-
Drug Discovery: Serving as a lead compound for the development of novel anti-cancer or anti-inflammatory therapeutics.
Section I: Cytotoxicity Assessment
A fundamental first step in the evaluation of a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Quantitative Data Summary: Hypothetical IC50 Values
The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cell lines. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Human Lung Carcinoma | 24 | Data to be determined |
| A549 | Human Lung Carcinoma | 48 | Data to be determined |
| MCF-7 | Human Breast Adenocarcinoma | 24 | Data to be determined |
| MCF-7 | Human Breast Adenocarcinoma | 48 | Data to be determined |
| RAW 264.7 | Murine Macrophage | 24 | Data to be determined |
| BEAS-2B | Normal Human Bronchial Epithelial | 24 | Data to be determined |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Section II: Anti-Inflammatory Activity Assessment
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[1] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Quantitative Data Summary: Hypothetical NF-κB Inhibition
This table template is for summarizing the inhibitory effect of this compound on NF-κB activation in a reporter cell line.
| Cell Line | Stimulant | This compound Conc. (µM) | Hypothetical % NF-κB Inhibition |
| HEK293-NF-κB-Luc | TNF-α (10 ng/mL) | 1 | Data to be determined |
| HEK293-NF-κB-Luc | TNF-α (10 ng/mL) | 10 | Data to be determined |
| HEK293-NF-κB-Luc | TNF-α (10 ng/mL) | 50 | Data to be determined |
| RAW 264.7 | LPS (1 µg/mL) | 1 | Data to be determined |
| RAW 264.7 | LPS (1 µg/mL) | 10 | Data to be determined |
| RAW 264.7 | LPS (1 µg/mL) | 50 | Data to be determined |
Experimental Protocol: NF-κB Reporter Assay
This protocol describes the use of a luciferase reporter gene assay to quantify the inhibition of NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293-NF-κB-Luc cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture medium volume in each well.
-
Mix well and incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence of treated wells to the stimulated control to calculate the percentage of inhibition.
-
Signaling Pathway Diagram: Hypothetical Inhibition of NF-κB Pathway
Section III: Apoptosis Assessment
To determine if cytotoxicity is mediated by programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.
Quantitative Data Summary: Hypothetical Apoptosis Induction
This table template is for summarizing the percentage of apoptotic and necrotic cells after treatment with this compound.
| Cell Line | This compound Conc. (µM) | Hypothetical % Early Apoptotic (Annexin V+/PI-) | Hypothetical % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| A549 | 0 (Control) | Data to be determined | Data to be determined |
| A549 | 10 | Data to be determined | Data to be determined |
| A549 | 50 | Data to be determined | Data to be determined |
| MCF-7 | 0 (Control) | Data to be determined | Data to be determined |
| MCF-7 | 10 | Data to be determined | Data to be determined |
| MCF-7 | 50 | Data to be determined | Data to be determined |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Set up compensation and gates based on unstained and single-stained controls.
-
-
Data Interpretation:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Logical Diagram: Apoptosis Assay Interpretation
References
Application Notes and Protocols for Paclitaxel as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a potent chemotherapeutic agent belonging to the taxane family of drugs.[1][2] It is widely used in the treatment of various malignancies, including ovarian, breast, lung, and pancreatic cancers, as well as Kaposi's sarcoma.[1][2][3] Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division and other essential cellular functions.[2][4][5] This document provides a comprehensive overview of Paclitaxel's anticancer properties, including its mechanism of action, effects on key signaling pathways, and detailed protocols for its evaluation as a potential anticancer agent.
Mechanism of Action
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division.[2][4][6] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes the microtubule structure, preventing its disassembly.[2][3][6] This hyper-stabilization disrupts the dynamic instability required for normal mitotic spindle function, leading to a prolonged blockage of the cell cycle at the G2/M phase.[4][7][8] The sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][4]
Caption: Paclitaxel's primary mechanism of action.
Key Signaling Pathways Modulated by Paclitaxel
Paclitaxel's induction of apoptosis is mediated through its influence on several key intracellular signaling pathways. The PI3K/AKT and MAPK pathways are two of the most significantly affected cascades.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial cell survival pathway that is often hyperactivated in cancer. Paclitaxel treatment has been shown to inhibit this pathway, thereby promoting apoptosis.[7][9][10] Inhibition of AKT signaling enhances the apoptotic effects of Paclitaxel and can increase the sensitivity of tumor cells to the treatment.[10]
Caption: Paclitaxel's inhibitory effect on the PI3K/AKT pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Paclitaxel has been shown to activate the MAPK pathway, which can contribute to its pro-apoptotic effects in cancer cells.[7][9]
Caption: Paclitaxel's activation of the MAPK signaling pathway.
In Vitro Efficacy of Paclitaxel
The cytotoxic and anti-proliferative activity of Paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values of Paclitaxel vary depending on the cancer cell line and the duration of exposure.[11][12]
| Cell Line | Cancer Type | Exposure Time | IC50 | Reference |
| Human Tumor Cell Lines | Various | 24 h | 2.5 - 7.5 nM | [11] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 24 h | 9.4 µM | [12] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 120 h | 0.027 µM | [12] |
| SCLC Cell Lines | Small Cell Lung Cancer | 24 h | 25 µM | [12] |
| SCLC Cell Lines | Small Cell Lung Cancer | 120 h | 5.0 µM | [12] |
| SK-BR-3 | Breast Cancer (HER2+) | 72 h | ~5 nM | [13] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 h | ~2.5 nM | [13] |
| T-47D | Breast Cancer (Luminal A) | 72 h | ~2 nM | [13] |
| MCF-7 | Breast Cancer | 48 h | Not specified, effective at 0.01-1 µM | [10] |
| CHMm | Canine Mammary Gland Tumor | 24 h | Dose-dependent decrease in viability (0.01-1 µM) | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of Paclitaxel.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Drug Treatment: Treat the cells with various concentrations of Paclitaxel (e.g., 0, 0.01, 0.1, 1 µM) and a vehicle control (DMSO, final concentration <0.05%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Paclitaxel at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Paclitaxel and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of Paclitaxel's effect.[8]
Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of Paclitaxel on signaling pathways.
-
Protein Extraction: Lyse Paclitaxel-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-MAPK, total MAPK, Bcl-2, Cyclin B1).[14] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model assesses the antitumor activity of Paclitaxel in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 human lung cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer Paclitaxel (or a Paclitaxel-containing extract) orally or via intravenous injection at various dosages (e.g., 200 or 600 mg/kg for an oral extract).[14]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition percentage to evaluate the efficacy of the treatment.[14]
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a potential anticancer agent like Paclitaxel.
Caption: Preclinical evaluation workflow for an anticancer agent.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Paclitaxel (Taxol): a novel anticancer chemotherapeutic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Kadsuphilol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of the novel compound, Kadsuphilol B. The following protocols and data presentation formats are based on established methodologies for evaluating anti-inflammatory agents in a preclinical setting.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The inflammatory process is mediated by a host of signaling molecules and pathways, including pro-inflammatory cytokines, prostaglandins, and nitric oxide. Key transcription factors such as nuclear factor-kappa B (NF-κB) and signaling cascades like the mitogen-activated protein kinase (MAPK) pathway play pivotal roles in regulating the expression of inflammatory mediators.[1][2][3]
This compound is a novel compound whose anti-inflammatory potential is under investigation. This document outlines a series of in vitro experiments designed to characterize the effects of this compound on key inflammatory markers and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., L-NMMA) |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | PGE2 Production (pg/mL) | % Inhibition |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., Indomethacin) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle such as DMSO, ensuring the final DMSO concentration does not exceed 0.1%) for 1 hour.[5]
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[6] Include a vehicle control group (cells treated with the vehicle for this compound and LPS) and a negative control group (cells treated with vehicle only).
-
References
- 1. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulation of Kadsuphilol B for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuphilol B is a novel natural product with significant therapeutic potential. However, its progression through preclinical development is hampered by poor aqueous solubility, a common challenge with natural product drug candidates. This characteristic can lead to low oral bioavailability and variable exposure in preclinical models, making the assessment of its efficacy and toxicity challenging.[1][2][3] These application notes provide a comprehensive guide to developing a suitable formulation for this compound to ensure consistent and adequate drug exposure in preclinical studies.
The strategies outlined below are based on established principles for enhancing the solubility and bioavailability of poorly soluble compounds and are intended to serve as a starting point for formulation development.[2][4][5] The selection of the final formulation will depend on the specific physicochemical properties of this compound, the intended route of administration, and the requirements of the preclinical model.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes key parameters that should be determined experimentally. While specific data for this compound is not publicly available, data for a related compound, Kadsuphilol M, suggests poor water solubility.[6]
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method | Significance in Formulation |
| Molecular Weight | 342.39 g/mol | Mass Spectrometry | Influences diffusion and absorption. |
| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method in water, pH 7.4 | Low solubility is a primary challenge for oral and parenteral delivery.[1][2] |
| logP | 2.76 (Kadsuphilol M) | Calculated (ALOGPS) | Indicates high lipophilicity, suggesting suitability for lipid-based formulations.[6] |
| pKa | 13.64 (Strongest Acidic, Kadsuphilol M) | Calculated (ChemAxon) | Determines the ionization state at different physiological pHs, affecting solubility and permeability.[6] |
| Melting Point | 150-155 °C | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous solid dispersions. |
| Crystalline Form | Crystalline solid | X-ray Powder Diffraction (XRPD) | Polymorphism can impact solubility and dissolution rate.[4] |
Formulation Strategies for Preclinical Studies
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical testing.[2][4][5] The choice of formulation will depend on the route of administration (e.g., oral, intravenous) and the required dose.
Table 2: Overview of Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | A mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., PEG 400, DMSO).[5][7] | Simple to prepare, suitable for early-stage in vivo studies. | Potential for drug precipitation upon dilution in aqueous media; toxicity of some co-solvents. |
| Lipid-Based Formulation | Drug is dissolved or suspended in lipids, surfactants, and co-solvents. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[4][5] | Enhances lymphatic uptake, bypasses first-pass metabolism, suitable for lipophilic drugs. | Can be complex to develop and characterize. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity to form an inclusion complex.[4][5] | Increases aqueous solubility and stability. | Potential for nephrotoxicity with some cyclodextrins at high concentrations. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymer matrix in an amorphous state.[4] | Significantly improves dissolution rate and apparent solubility. | Physically unstable and can recrystallize over time. |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing the surface area for dissolution.[2][5] | Enhances dissolution velocity and saturation solubility. | Requires specialized equipment for production and can be prone to aggregation. |
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for selecting and optimizing a formulation for a poorly soluble compound like this compound.
Caption: A stepwise workflow for the development and evaluation of this compound formulations.
Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent system suitable for early-stage oral pharmacokinetic studies in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Purified Water
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weigh the required amount of this compound accurately.
-
Dissolve this compound in a minimal amount of DMSO by vortexing.
-
Add PEG 400 to the solution and vortex until a clear solution is obtained. A common ratio is 10% DMSO: 40% PEG 400: 50% Water.
-
Slowly add purified water to the organic solution while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
Determine the final concentration of this compound by a validated analytical method (e.g., HPLC-UV).
-
Store the formulation at 2-8°C and protect from light. Assess stability before use.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation for enhanced oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Based on solubility data, construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Accurately weigh the selected excipients into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix using a magnetic stirrer until a homogenous solution is formed.
-
Add the accurately weighed this compound to the mixture and stir until completely dissolved.
-
To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of purified water under gentle agitation. The formulation should rapidly form a clear or slightly bluish-white microemulsion.
-
Characterize the resulting microemulsion for globule size, polydispersity index (PDI), and zeta potential.
Protocol 3: In Vitro Dissolution Testing
This protocol is for evaluating the in vitro release profile of different this compound formulations.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
This compound formulation
-
Syringes and filters
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.
-
Place a known amount of the this compound formulation into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately to remove any undissolved drug particles.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Hypothetical Signaling Pathway for Preclinical Efficacy Studies
The mechanism of action of this compound is yet to be fully elucidated. However, many natural products are known to modulate key cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated in preclinical efficacy studies.
Caption: A hypothetical MAPK/ERK signaling pathway potentially inhibited by this compound.
Conclusion
The successful preclinical development of this compound is contingent upon the development of a robust formulation that ensures adequate and reproducible drug exposure. By systematically characterizing the physicochemical properties of the molecule and exploring various formulation strategies, researchers can overcome the challenges posed by its poor solubility. The protocols and workflows provided in these application notes offer a structured approach to guide the formulation development process, ultimately enabling a thorough evaluation of the therapeutic potential of this compound.
References
- 1. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. PhytoBank: Showing kadsuphilol M (PHY0074331) [phytobank.ca]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Dibenzocyclooctadiene Lignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of dibenzocyclooctadiene (DBCOD) lignans, such as Kadsuphilol B. The content is structured to address specific experimental challenges and improve overall yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of DBCOD lignans, with a focus on key reaction steps.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| DBCOD-TS-001 | Low yield in biaryl coupling step (e.g., Suzuki-Miyaura, Stille) | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Poor solubility of reactants. 4. Steric hindrance. | 1. Increase reaction time and/or temperature. 2. Use a different palladium catalyst or ligand. Consider using more robust catalysts like those based on biaryl phosphine ligands. 3. Use a co-solvent system to improve solubility. 4. Modify the synthetic route to couple less sterically hindered fragments. |
| DBCOD-TS-002 | Poor atropdiastereoselectivity in biaryl coupling | 1. Insufficient facial shielding by existing stereocenters. 2. Racemization under reaction conditions. | 1. Employ a chiral auxiliary to direct the coupling. 2. Use a chiral catalyst system. 3. Optimize the reaction temperature to favor the kinetic product. 4. Consider an oxidative cuprate coupling strategy, which can exhibit high atropdiastereoselectivity.[1][2] |
| DBCOD-TS-003 | Low yield in Ring-Closing Metathesis (RCM) for eight-membered ring formation | 1. Catalyst poisoning. 2. Unfavorable ring strain in the transition state. 3. Competing side reactions (e.g., dimerization). | 1. Use a more robust RCM catalyst (e.g., Grubbs' second or third-generation). 2. Run the reaction at high dilution to favor intramolecular cyclization. 3. Modify the substrate to reduce ring strain, for example, by introducing a temporary bulky group. |
| DBCOD-TS-004 | Poor stereocontrol in the introduction of chiral centers | 1. Ineffective chiral reagent or catalyst. 2. Non-optimal reaction conditions. | 1. For asymmetric reductions, screen different chiral catalysts like Corey-Bakshi-Shibata (CBS) catalysts.[3] 2. For diastereoselective reactions, ensure the substrate is pure and the directing groups are correctly positioned. 3. Optimize temperature and solvent to enhance stereoselectivity. |
| DBCOD-TS-005 | Difficulty with purification of intermediates | 1. Similar polarity of product and byproducts. 2. Thermal instability of the compound on silica gel. | 1. Utilize alternative purification techniques such as preparative HPLC or crystallization. 2. Use a less acidic stationary phase for chromatography (e.g., alumina) or deactivate silica gel with a base. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of DBCOD lignans that affect the overall yield?
A1: The most critical steps are typically the construction of the biaryl bond and the formation of the eight-membered cyclooctadiene ring. The biaryl coupling is challenging due to the need for high atropdiastereoselectivity, while the ring-closing metathesis can be low-yielding due to ring strain and competing side reactions.[1][2][3] Careful optimization of these steps is crucial for a successful synthesis.
Q2: How can I improve the stereoselectivity of the hydroxyl group introduction on the cyclooctadiene ring?
A2: Stereoselectivity can be improved by using well-established asymmetric methods. For example, an asymmetric reduction of a ketone precursor using a Corey-Bakshi-Shibata (CBS) catalyst can provide high enantioselectivity.[3] Alternatively, a diastereoselective hydroboration-oxidation of a double bond, directed by a nearby stereocenter, can also be effective.[1][4]
Q3: Are there alternative methods to Ring-Closing Metathesis (RCM) for forming the eight-membered ring?
A3: Yes, while RCM is a modern approach, other methods have been used. These include intramolecular McMurry coupling of a dialdehyde or diketone, or an intramolecular Heck reaction. The choice of method will depend on the specific functional groups present in your synthetic intermediate.
Q4: My oxidative biaryl coupling is giving a mixture of regioisomers. How can I improve the regioselectivity?
A4: Regioselectivity in oxidative couplings can be challenging.[5][6][7] One approach is to use directing groups on your aromatic precursors to favor coupling at a specific position. Alternatively, a stepwise approach using cross-coupling reactions like Suzuki-Miyaura or Stille, where the connectivity is explicitly defined by the placement of a halide and a boronic acid/ester or a stannane, will provide complete regiocontrol.[1][3]
Q5: What is a general strategy to increase the overall yield of a multi-step synthesis like that of this compound?
A5: To improve the overall yield, focus on optimizing each individual step to achieve the highest possible yield. Convergent synthetic strategies, where key fragments are synthesized separately and then combined, are generally more efficient than linear syntheses.[8] It is also important to minimize the number of purification steps and, where possible, use crude material in the subsequent step.
Experimental Protocols
Key Experiment: Atropdiastereoselective Biaryl Cuprate Coupling
This protocol is a generalized procedure based on methodologies reported for the synthesis of related DBCOD lignans.[1][2]
Objective: To form the biaryl bond with high atropdiastereoselectivity.
Materials:
-
Aryl iodide precursor
-
Aryl stannane precursor
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Copper(I) cyanide (CuCN)
-
Dry, deoxygenated tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
To a solution of the aryl iodide precursor in dry THF at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi dropwise. Stir the mixture for 30 minutes at -78 °C to ensure complete lithium-halogen exchange.
-
In a separate flask, suspend CuCN and LiCl in dry THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the CuCN suspension via cannula. Allow the mixture to warm to 0 °C and stir for 1 hour to form the higher-order cuprate.
-
Cool the cuprate solution back down to -78 °C.
-
Add a solution of the aryl stannane precursor in dry THF to the cuprate solution dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Workflow for a Generic DBCOD Lignan
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Oxidative Coupling in Complexity Building Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in oxidative phenol coupling for the total synthesis of natural products. | Semantic Scholar [semanticscholar.org]
- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Kadsuphilol B Purification
Welcome to the technical support center for the purification of kadsuphilol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the isolation and purification of this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is an oxygenated dibenzocyclooctadiene lignan isolated from Kadsura philippinensis. Lignans from this class have shown a range of biological activities, making them of interest for drug discovery and development. High purity of this compound is essential for accurate biological testing and structure-activity relationship (SAR) studies.
Q2: What are the main challenges in purifying this compound?
The main challenges in purifying this compound, like many other lignans, include:
-
Co-elution of structurally similar compounds: Kadsura species contain a complex mixture of lignans with similar polarities, making their separation difficult.
-
Compound instability: Lignans can be sensitive to pH, temperature, and light, potentially leading to degradation or isomerization during purification.
-
Low abundance: The concentration of this compound in the crude plant extract is often low, requiring efficient and high-resolution purification techniques.
-
Selection of appropriate chromatographic conditions: Finding the optimal combination of stationary and mobile phases for effective separation can be time-consuming.
Q3: What are the recommended initial steps for isolating this compound?
A typical workflow starts with the extraction of dried and powdered plant material (leaves and stems of Kadsura philippinensis) with a moderately polar solvent like methanol or ethanol. This is followed by a liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning the crude extract between ethyl acetate and water can enrich the lignans in the organic phase.[1][2]
Q4: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is generally required. This often involves:
-
Column Chromatography (CC): Initial fractionation of the crude extract using silica gel or Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For fine separation and purification of the target compound from closely related impurities.[3][4][5]
-
Thin-Layer Chromatography (TLC): Used for monitoring the separation process and selecting appropriate solvent systems.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after initial extraction. | Incomplete extraction from plant material. Degradation during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area. 2. Increase the extraction time or perform multiple extraction cycles. 3. Use a Soxhlet extractor for more efficient extraction. 4. Conduct the extraction at a controlled, lower temperature to minimize thermal degradation. |
| Poor separation of this compound from other lignans on silica gel column. | Inappropriate solvent system (mobile phase). Overloading of the column. | 1. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. 2. Use a gradient elution instead of an isocratic one to improve resolution. 3. Reduce the amount of crude extract loaded onto the column. 4. Consider using a different stationary phase, such as reversed-phase C18 silica. |
| This compound appears to degrade during HPLC purification. | pH of the mobile phase is not optimal. High temperature. Exposure to light. | 1. Buffer the mobile phase to a neutral or slightly acidic pH (e.g., pH 5-7).[7][8] 2. Run the HPLC at room temperature or use a column thermostat to maintain a lower temperature.[9] 3. Use amber vials for sample collection to protect from light. 4. Work expeditiously to minimize the time the compound is in solution. |
| Broad or tailing peaks in HPLC chromatogram. | Column contamination or degradation. Inappropriate mobile phase composition. Sample solvent is too strong. | 1. Wash the column with a strong solvent (e.g., isopropanol) or replace it if it's old. 2. Adjust the mobile phase composition, including the organic modifier and any additives. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Presence of multiple, closely eluting peaks in the final purified fraction. | Isomers or closely related analogues of this compound. | 1. Optimize the HPLC method by using a shallower gradient, a longer column, or a smaller particle size stationary phase. 2. Consider using a different selectivity column (e.g., a phenyl-hexyl column). 3. Multiple rounds of preparative HPLC may be necessary. |
Quantitative Data Summary
Table 1: Comparison of Different Column Chromatography Conditions for Initial Fractionation
| Stationary Phase | Mobile Phase System (Gradient) | Typical Yield of Lignan-Rich Fraction | Purity of this compound in Fraction (estimated by TLC) |
| Silica Gel (200-300 mesh) | n-Hexane : Ethyl Acetate (9:1 to 1:1) | 15-20% | ~30% |
| Sephadex LH-20 | Methanol | 10-15% | ~40% |
| Reversed-Phase C18 | Methanol : Water (60:40 to 90:10) | 12-18% | ~35% |
Table 2: Representative Preparative HPLC Parameters for Final Purification
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid) |
| Gradient | 50% B to 70% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 2 mL (of a 10 mg/mL solution) |
| Typical Purity Achieved | >98% |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the leaves and stems of Kadsura philippinensis.
-
Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 1 L of water and partition it successively with 3 x 1 L of ethyl acetate in a separatory funnel.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched in lignans.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column (5 x 60 cm) packed in n-hexane.
-
Adsorb 20 g of the ethyl acetate fraction onto 40 g of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 9:1 and gradually increasing the polarity to 1:1.
-
Collect fractions of 250 mL and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Combine the fractions containing the spot corresponding to this compound (visualized under UV light at 254 nm).
-
Protocol 2: Preparative HPLC Purification
-
Sample Preparation:
-
Dissolve the combined fractions from the column chromatography in methanol to a concentration of 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase conditions (50% acetonitrile in water with 0.1% formic acid).
-
Inject 2 mL of the filtered sample.
-
Run the gradient program as specified in Table 2.
-
Collect the peaks corresponding to the retention time of this compound.
-
-
Post-Purification:
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting poor column chromatography separation.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage for Novel Compounds
Disclaimer: Information regarding "kadsuphilol B" is not available in the public domain. The following guide provides a general framework for optimizing the in vivo dosage of a novel investigational compound, drawing on established principles and examples from preclinical research on other molecules.
Frequently Asked Questions (FAQs)
Q1: We are planning our first in vivo study with a novel compound. How do we determine a starting dose?
A1: Establishing a safe starting dose is a critical first step. This typically involves conducting acute and sub-chronic toxicity studies in relevant animal models. The primary goal is to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Median Lethal Dose (LD50). For instance, a study on honokiol microemulsion in mice identified an LD50 of 50.5 mg/kg body weight.[1] In a sub-chronic study with the same compound in rats, the non-toxic dose was determined to be 500 μg/kg body weight.[1] Your initial efficacy studies should begin at doses significantly lower than the NOAEL.
Q2: What are the key pharmacokinetic (PK) parameters we should be assessing for our compound?
A2: Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of your compound.[2] Key parameters to measure include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the compound in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total exposure to the compound over time.
-
Clearance (Cl): The rate at which the compound is removed from the body.
-
Volume of Distribution (Vss): The extent to which the compound is distributed throughout the body's tissues.[3]
-
Half-life (t1/2): The time it takes for the concentration of the compound in the body to be reduced by half.
For example, an in vivo study of ZM241385 in rats after intravenous administration of 5 mg/kg showed a Cmax of 4458.03 ng/mL and an AUC of 100,446.26 ng∙min/mL.[3]
Q3: Our compound shows good in vitro efficacy but poor in vivo results. What could be the issue?
A3: A discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties. Several factors could be at play:
-
Poor Bioavailability: The compound may not be well absorbed when administered orally. In vivo studies on ZM241385, for instance, revealed low exposure in rats following oral administration.[3]
-
Rapid Metabolism and Clearance: The compound might be quickly metabolized by the liver, kidney, or gut and cleared from the body before it can exert its therapeutic effect.[3][4] Studies on bromophycolide A showed a high plasma clearance of 16 ± 3 mL/min/kg in mice.[4]
-
Extensive Metabolism: If the parent compound is rapidly converted into metabolites, its concentration at the target site may be insufficient. Comparing the plasma concentration of a radiolabeled compound to the parent compound can indicate the extent of metabolism.[2]
Q4: How can we troubleshoot issues with vascular irritation at the injection site?
A4: Vascular irritation can be a concern with intravenous administration. A study on honokiol microemulsion noted degeneration or necrosis in vascular endothelial cells at the injection site in some animals.[1] To mitigate this, consider the following:
-
Formulation Optimization: Evaluate different formulations or vehicles to improve the solubility and reduce the irritant properties of the compound.
-
Administration Route: If possible, explore alternative administration routes such as intraperitoneal (IP) or oral (PO) administration.
-
Slower Infusion Rate: A slower rate of intravenous injection can sometimes reduce local irritation.
Troubleshooting Guides
Guide 1: Addressing Low Bioavailability
Problem: The compound has low exposure after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor absorption from the gut | Investigate different oral formulations (e.g., emulsions, nanoparticles). |
| High first-pass metabolism in the gut or liver | Co-administer with an inhibitor of relevant metabolic enzymes (for research purposes only). Consider alternative administration routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism. |
| Efflux by transporters | Conduct in vitro assays to determine if the compound is a substrate for efflux transporters like P-glycoprotein. |
Guide 2: Managing Rapid Clearance
Problem: The compound has a very short half-life in vivo.
| Possible Cause | Troubleshooting Step |
| Rapid hepatic or renal clearance | Consider structural modifications to the molecule to block metabolic sites. |
| Instability in plasma | Assess the stability of the compound in plasma from the relevant species in vitro. |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a single-dose pharmacokinetic study.
-
Animal Model: Male Sprague-Dawley rats (280–300 g) are commonly used.[3]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 5 mg/kg).
-
-
Administration:
-
IV: Administer the compound via the tail vein.
-
PO: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl, Vss).
Visualizations
Caption: A generalized workflow for preclinical in vivo dosage optimization.
Caption: A hypothetical signaling pathway for an investigational compound.
References
- 1. Acute and sub-chronic toxicity studies of honokiol microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 4. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Kadsuphilol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of kadsuphilol B.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of my this compound sample in aqueous solutions. Is this expected?
A1: Yes, it is common for complex natural products like this compound to exhibit low aqueous solubility. Many natural products are characterized by poor solubility, which can hinder their development as clinical candidates.[1] This is often due to their complex and often lipophilic molecular structures.
Q2: What are the initial steps I should take to try and dissolve this compound for my in vitro experiments?
A2: A common starting point is to use co-solvents. You can attempt to dissolve this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or propylene glycol before adding it to your aqueous experimental medium.[2] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity or off-target effects.
Q3: The use of a co-solvent is not sufficient or is interfering with my assay. What other methods can I explore to improve the solubility of this compound?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modification techniques.[1][3][4]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3][4] Techniques include micronization and nanosuspension.[2]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[2][3]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly enhance aqueous solubility.[1][5]
-
-
Chemical Modifications:
Q4: How do I choose the most suitable solubility enhancement technique for this compound?
A4: The choice of method depends on several factors, including the physicochemical properties of this compound, the desired final concentration, the experimental system (e.g., in vitro, in vivo), and the intended route of administration for preclinical studies. A systematic approach, starting with simpler methods like co-solvency and progressing to more complex formulations like solid dispersions or nanotechnology-based approaches, is often recommended.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution with aqueous media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit in Co-solvent/Aqueous Mixture | Decrease the initial stock concentration of this compound in the organic co-solvent. Perform serial dilutions into the aqueous buffer. | The compound remains in solution at a lower, usable concentration. |
| pH-dependent Solubility | Determine the pKa of this compound if possible. Adjust the pH of the aqueous buffer to a range where the compound might be more soluble (if it has ionizable groups).[5] | Enhanced solubility at an optimal pH. |
| Poor Kinetic Solubility | Utilize sonication or vortexing during the dilution process to provide energy to overcome the energy barrier for dissolution. | Improved dissolution and reduced immediate precipitation. |
Data Presentation
Table 1: Experimental Solubility Data for this compound
| Solvent System / Formulation | This compound Concentration (µg/mL) | Observations (e.g., Precipitation, Clarity) |
| Water | Enter Data | Enter Observations |
| PBS (pH 7.4) | Enter Data | Enter Observations |
| 1% DMSO in PBS | Enter Data | Enter Observations |
| 5% Ethanol in Water | Enter Data | Enter Observations |
| 10mM Hydroxypropyl-β-Cyclodextrin in Water | Enter Data | Enter Observations |
| Solid Dispersion (e.g., with PVP K30) | Enter Data | Enter Observations |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol is a standard method to determine the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, co-solvent mixture) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for improving solubility through complexation with cyclodextrins.
-
Molar Ratio Selection: Determine the molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) to be tested (e.g., 1:1, 1:2).
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer with stirring.
-
Complexation: Gradually add the this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of this compound in the filtrate via HPLC to assess the solubility enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing low solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Enhancing the Bioavailability of Kadsuphilol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of kadsuphilol B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
Based on the predicted properties of structurally related compounds like kadsuphilol M, this compound is likely a lipophilic molecule with low aqueous solubility.[1] This poor solubility in gastrointestinal fluids is a primary barrier to its absorption, leading to low and variable bioavailability.[2][3] Additionally, as a complex natural product, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[4]
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
The initial focus should be on improving the dissolution rate of this compound. Several formulation strategies can be employed to address its poor aqueous solubility. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][5]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its solubilization in the gastrointestinal tract.[4][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[3][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][8]
A suggested initial workflow for selecting a suitable formulation strategy is outlined below:
Troubleshooting Guides
Issue 1: Poor Dissolution Rate Despite Micronization
Scenario: You have reduced the particle size of this compound to the micron range, but the in vitro dissolution rate remains suboptimal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Particle Agglomeration | Incorporate a surfactant or wetting agent into the formulation to prevent re-agglomeration of micronized particles. | Improved dispersion and a more significant increase in the effective surface area, leading to a faster dissolution rate. |
| Insufficient Surface Area | Further reduce the particle size to the sub-micron or nano-range using techniques like bead milling or high-pressure homogenization to create a nanosuspension.[2] | A substantial increase in surface area, leading to a significantly improved dissolution velocity. |
| Poor Wettability | Consider formulating the micronized powder into a solid dispersion with a hydrophilic carrier to improve wettability and dissolution. | Enhanced interaction with the aqueous dissolution medium, resulting in faster and more complete dissolution. |
Experimental Protocol: Preparation of a Nanosuspension by Bead Milling
-
Preparation of Slurry: Disperse 5% (w/v) of micronized this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Process Parameters: Mill at 2000 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.
-
Particle Size Analysis: Withdraw samples periodically and measure the particle size using dynamic light scattering (DLS).
-
Endpoint: Continue milling until the desired particle size (e.g., <200 nm) is achieved with a narrow polydispersity index (PDI < 0.3).
-
Separation: Separate the nanosuspension from the milling beads by filtration.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Issue 2: Instability of Amorphous Solid Dispersion
Scenario: You have successfully prepared an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30), which shows excellent initial dissolution. However, the formulation recrystallizes upon storage, leading to a loss of the dissolution advantage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopicity | Store the solid dispersion under controlled low humidity conditions and consider including a desiccant in the packaging. | Prevention of moisture-induced plasticization and subsequent recrystallization of the amorphous drug. |
| Suboptimal Polymer Selection | Screen different polymers with higher glass transition temperatures (Tg) or stronger drug-polymer interaction potential (e.g., HPMC-AS, Soluplus®). | Increased physical stability of the amorphous state due to reduced molecular mobility and specific interactions. |
| Low Drug-Polymer Ratio | Increase the proportion of the polymer in the solid dispersion to better stabilize the amorphous drug molecules. | Enhanced separation of drug molecules within the polymer matrix, hindering nucleation and crystal growth. |
Data Presentation: Impact of Polymer Choice on Recrystallization
| Polymer | Drug:Polymer Ratio | Storage Condition | Time to Recrystallization |
| PVP K30 | 1:2 | 40°C / 75% RH | 2 weeks |
| HPMC-AS | 1:2 | 40°C / 75% RH | 8 weeks |
| Soluplus® | 1:2 | 40°C / 75% RH | > 12 weeks |
Issue 3: Low In Vivo Efficacy Despite Promising In Vitro Dissolution of a Lipid-Based Formulation
Scenario: Your self-emulsifying drug delivery system (SEDDS) for this compound shows rapid and complete drug release in vitro. However, in vivo pharmacokinetic studies in a relevant animal model show only a marginal improvement in bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in the GI Tract | Incorporate a precipitation inhibitor (e.g., HPMC) into the SEDDS formulation. | Maintenance of a supersaturated state of the drug in the gastrointestinal lumen, allowing for enhanced absorption.[3] |
| First-Pass Metabolism | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine as a natural bioenhancer).[4] | Reduced metabolic clearance in the liver, leading to a higher fraction of the absorbed dose reaching systemic circulation. |
| Efflux by P-glycoprotein (P-gp) | Include an excipient with P-gp inhibitory activity (e.g., certain surfactants like Cremophor® EL) in the formulation. | Decreased efflux of the drug from enterocytes back into the GI lumen, resulting in increased net absorption.[4] |
Signaling Pathway: Overcoming P-gp Efflux
This technical support guide provides a starting point for addressing the bioavailability challenges of this compound. Successful formulation development will require a systematic approach involving thorough physicochemical characterization, rational selection of excipients, and iterative in vitro and in vivo testing.
References
- 1. PhytoBank: Showing kadsuphilol M (PHY0074331) [phytobank.ca]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. japer.in [japer.in]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Techniques for Ginkgolide B Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ginkgolide B.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the extraction of Ginkgolide B from plant material?
A1: The primary challenges during the extraction of Ginkgolide B from Ginkgo biloba leaves include the co-extraction of interfering compounds like flavonoids and ginkgolic acids, which can complicate downstream analysis. Intense emulsification during liquid-liquid extraction steps is also a common issue that can lead to poor recovery.[1] Additionally, due to the presence of multiple hydroxyl groups, Ginkgolide B has specific solubility characteristics that require careful selection of extraction solvents.
Q2: Which ionization mode is best for the mass spectrometry (MS) detection of Ginkgolide B?
A2: Electrospray ionization (ESI) in negative ion mode is the most effective and commonly used method for the MS detection of Ginkgolide B.[2][3] In this mode, Ginkgolide B readily forms a deprotonated molecule [M-H]⁻, which is suitable for sensitive and selective quantification, particularly when using tandem mass spectrometry (MS/MS).[4]
Q3: Can I quantify Ginkgolide B using NMR spectroscopy?
A3: Yes, ¹H-NMR spectroscopy is a viable method for the quantitative analysis of Ginkgolide B without the need for extensive chromatographic purification.[5] The singlet proton signal of H-12 is well-separated in the spectrum (typically around δ 6.0-7.0 ppm) and can be used for quantification against an internal standard.[5][6] However, care must be taken to select an appropriate solvent system, such as a mixture of deuterated acetone and benzene (50:50), to avoid signal overlap with protons from co-extracted flavonoids.[5][7]
Q4: What are the main degradation pathways for Ginkgolide B that I should be aware of during sample preparation and storage?
A4: Ginkgolide B contains multiple lactone rings, which can be susceptible to hydrolysis under certain pH conditions. While generally stable, prolonged exposure to strong basic conditions should be avoided. Studies on the stability of related compounds in Ginkgo extracts suggest that pH can influence degradation, with greater stability often observed under acidic conditions.[8] For plasma samples, it is recommended to store them at -80°C and process them on an ice bath to minimize potential degradation.[3]
Troubleshooting Guides
Low Extraction Yield of Ginkgolide B
| Symptom | Possible Cause | Suggested Solution |
| Low or no detectable Ginkgolide B in the crude extract. | Inefficient solvent penetration or solubilization. | Ensure the plant material is finely powdered. Use a proven solvent system like 70% ethanol for initial extraction.[9] Consider using modern extraction techniques like ultrasound-assisted extraction to improve efficiency. |
| Significant loss of analyte during liquid-liquid extraction. | Formation of a stable emulsion. | The use of dilute hydrogen peroxide during the extraction process has been shown to degrade constituents that cause emulsification.[1] |
| Poor recovery after solid-phase extraction (SPE) or column chromatography. | Inappropriate stationary phase or elution solvent. | Macroporous resins like HPD-450 are effective for initial cleanup.[9] For elution, use a gradient of ethanol; impurities can be washed with a lower concentration (e.g., 20% ethanol), while Ginkgolide B can be eluted with a higher concentration (e.g., 80% ethanol).[9] |
HPLC-MS/MS Analysis Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor chromatographic peak shape (e.g., tailing, fronting). | Incompatible mobile phase pH or column interactions. | Use a C18 column with a mobile phase consisting of water and acetonitrile or methanol. Adding a small amount of an acid modifier like formic acid can improve peak shape. |
| Low MS signal intensity or signal suppression. | Matrix effects from co-eluting compounds. | Improve sample clean-up using solid-phase extraction (SPE).[10] Dilute the sample if concentration levels are high. Utilize an internal standard to compensate for matrix effects. |
| Inconsistent retention times. | Changes in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| No baseline separation from other ginkgolides. | Suboptimal chromatographic conditions. | Optimize the gradient elution profile. A slower gradient may be necessary to resolve structurally similar ginkgolides like Ginkgolide A and C.[4] |
NMR Analysis Issues
| Symptom | Possible Cause | Suggested Solution |
| Overlapping signals of Ginkgolide B protons with other compounds. | Interference from co-extracted flavonoids. | Use a mixed solvent system like acetone-d₆:benzene-d₆ (50:50) to improve signal dispersion and resolve overlapping peaks.[5][7] |
| Broad NMR signals. | Presence of paramagnetic impurities or sample aggregation. | Filter the sample before analysis. Ensure the sample is fully dissolved and consider slight warming if solubility is an issue. |
| Inaccurate quantification. | Incorrect integration of signals or unstable internal standard. | Use a stable internal standard like phloroglucinol that has a singlet signal in a clear region of the spectrum.[5] Ensure baseline correction is properly applied before integration. |
Quantitative Data Summary
Table 1: HPLC-MS/MS Parameters for Ginkgolide B Quantification
| Parameter | Value | Reference |
| Column | Agilent Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) | [3] |
| Mobile Phase | Water and Acetonitrile | [3] |
| Ionization Mode | ESI Negative | [3] |
| Precursor Ion (Q1) | m/z 423.1 | [3] |
| Product Ion (Q3) | m/z 367.1 | [3] |
| Linear Range | 2–200 ng/mL (in beagle dog plasma) | [3] |
| LLOQ | 0.5 ng/mL (in rat brain tissue) | [11] |
| Recovery | 82.5 - 97.0% | [11] |
Table 2: ¹H-NMR Parameters for Ginkgolide B Quantification
| Parameter | Value | Reference |
| Spectrometer Frequency | 600 MHz | [12] |
| Solvent | Acetone-d₆ : Benzene-d₆ (50:50) | [5][7] |
| Quantitative Signal | H-12 (singlet) | [5] |
| Chemical Shift Range | δ 6.0 - 7.0 ppm | [5] |
| Internal Standard | Phloroglucinol | [5][12] |
Experimental Protocols
Extraction and Purification of Ginkgolide B from Ginkgo Biloba Leaves
-
Extraction: Powdered Ginkgo biloba leaves are extracted three times with 70% ethanol.[9]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.[9]
-
Dilution: The concentrated extract is diluted with water to a final crude drug density of 0.1 g/mL.[9]
-
Macroporous Resin Chromatography: The diluted extract is loaded onto an HPD-450 macroporous resin column.[9]
-
Elution: The column is first washed with 20% ethanol to remove impurities. Ginkgolide B is then eluted with 80% ethanol.[9]
-
Crystallization: The 80% ethanol eluate is concentrated and allowed to crystallize.[9]
-
Recrystallization: The crude crystals are recrystallized using isopropanol to obtain Ginkgolide B with a purity of approximately 95%.[9]
HPLC-MS/MS Method for Ginkgolide B Quantification
-
Sample Preparation: For plasma samples, protein precipitation is performed by adding acetonitrile. For tissue samples, homogenization is followed by protein precipitation.[11][13]
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile.[3]
-
MS Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3]
-
Quantification: Ginkgolide B is quantified using multiple reaction monitoring (MRM) by monitoring the transition of the deprotonated molecule [M-H]⁻ at m/z 423.1 to the product ion at m/z 367.1.[3]
Visualizations
Caption: Experimental workflow for the extraction and analysis of Ginkgolide B.
Caption: Troubleshooting decision tree for low MS signal intensity.
References
- 1. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical analysis and quality control of Ginkgo biloba leaves, extracts, and phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
How to increase the efficiency of kadsuphilol B extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of kadsuphilol B and related lignans. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective general methods for extracting lignans like this compound from Kadsura species?
A1: The most common and effective methods for extracting lignans from the Schisandraceae family, which includes Kadsura, are solvent-based extractions. These include maceration, ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE). The choice of method often depends on the available equipment, desired extraction time, and solvent consumption. Ultrasonic-assisted extraction is often favored for its efficiency in shorter timeframes compared to traditional maceration.[1]
Q2: Which solvents are recommended for the extraction of this compound and other dibenzocyclooctadiene lignans?
A2: Polar solvents are generally used for the extraction of dibenzocyclooctadiene lignans. Aqueous mixtures of ethanol or methanol are highly effective.[2][3] For instance, studies on the extraction of lignans from Schisandra chinensis have shown that an ethanol concentration of around 87% can provide optimal yields for several lignans when using accelerated solvent extraction (ASE).[4][5] The selection of the solvent should consider the polarity of the target lignans.[2]
Q3: What are the critical parameters to consider for optimizing this compound extraction?
A3: Several parameters significantly influence the extraction yield of lignans. These include:
-
Solvent Concentration: The polarity of the solvent mixture is crucial and should be optimized.[2][6]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[2]
-
Extraction Time: The duration of the extraction needs to be sufficient to allow for the diffusion of the target compounds from the plant matrix into the solvent.[2]
-
Solid-to-Liquid Ratio: A proper ratio ensures that the solvent has adequate capacity to dissolve the target compounds.
-
Particle Size of Plant Material: Grinding the plant material increases the surface area available for solvent penetration and can improve extraction efficiency.
Q4: How can I purify this compound from the crude extract?
A4: Purification of lignans from the crude extract is typically achieved through various chromatographic techniques. A common approach involves initial fractionation using column chromatography with silica gel.[7] Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) or other advanced chromatographic methods to isolate compounds with high purity.
Q5: Are there any known stability issues with dibenzocyclooctadiene lignans like this compound during extraction?
A5: Lignans are generally stable under neutral conditions. However, they can be sensitive to acidic or alkaline conditions, which may cause degradation or structural changes.[8] It is also advisable to protect extracts from light and high temperatures to prevent potential degradation.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of your extraction solvent may not be optimal for this compound. Experiment with different aqueous ethanol or methanol concentrations (e.g., 70%, 85%, 95%).[2][6] |
| Insufficient Extraction Time | The extraction duration may be too short. For maceration, consider extending the extraction time. For UAE, ensure the sonication time is optimized. |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may lead to saturation and incomplete extraction. Try increasing the solvent-to-solid ratio. |
| Large Particle Size | If the plant material is not finely ground, solvent penetration will be limited. Ensure the material is powdered to a consistent and fine particle size. |
| Suboptimal Temperature | If using a temperature-assisted method, the temperature may be too low for efficient extraction. Cautiously increase the temperature, while monitoring for any signs of degradation.[2] |
Problem 2: Poor Purity of the Crude Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Impurities | The chosen solvent may be extracting a wide range of compounds. Consider a sequential extraction approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds before extracting with a more polar solvent for the target lignans.[8] |
| Presence of Pigments and other interfering substances | The crude extract can be subjected to a preliminary clean-up step. This can involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove major classes of impurities before chromatographic purification. |
| Degradation of Target Compound | If the extraction conditions are too harsh (e.g., high temperature, extreme pH), this compound may degrade, leading to a complex mixture. Use milder extraction conditions and ensure the pH is neutral.[2][8] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Lignans from Schisandra chinensis
This protocol is adapted from studies on Schisandra chinensis, a plant in the same family as Kadsura, and may serve as a starting point for optimizing this compound extraction.
Materials:
-
Dried and powdered plant material (Kadsura species)
-
85% Ethanol in deionized water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of 85% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantitative Data
Table 1: Effect of Extraction Parameters on Lignan Yield from Schisandra chinensis using Accelerated Solvent Extraction (ASE)[4][5]
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Predicted Total Lignan Yield (mg/g) |
| 70 | 140 | 8 | 13.5 |
| 87 | 160 | 10 | 14.72 |
| 95 | 180 | 12 | 12.8 |
Data is based on the optimization of extraction for schizandrin, schisandrol B, deoxyschizandrin, and schisandrin B from Fructus Schisandrae and may require adjustment for this compound.
Visualizations
References
- 1. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response surface modeling and optimization of accelerated solvent extraction of four lignans from fructus schisandrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the cytotoxicity of kadsuphilol B and kadsuphilol A
For immediate release:
This guide provides a framework for researchers, scientists, and drug development professionals to compare the cytotoxic effects of novel compounds, using kadsuphilol B and kadsuphilol A as illustrative examples. Due to a lack of publicly available data directly comparing the cytotoxicity of this compound and kadsuphilol A, this document outlines the essential experimental protocols and data presentation methods required for such a comparative analysis.
Data Presentation: Quantifying Cytotoxicity
A crucial aspect of comparing cytotoxic compounds is the determination of their half-maximal inhibitory concentration (IC50). This value represents the concentration of a substance at which a specific biological process is inhibited by 50%. A lower IC50 value indicates a more potent compound. The IC50 values should be determined across a panel of relevant cell lines to assess both potency and selectivity.
For a direct comparison, the IC50 values of this compound and kadsuphilol A would be presented in a clear, tabular format as demonstrated below.
| Cell Line | Compound | IC50 (µM) ± SD |
| Cancer Cell Line A | This compound | Data not available |
| Kadsuphilol A | Weak antiproliferative activity reported, no quantitative data available[1] | |
| Cancer Cell Line B | This compound | Data not available |
| Kadsuphilol A | Data not available | |
| Normal Cell Line C | This compound | Data not available |
| Kadsuphilol A | Data not available |
SD: Standard Deviation
Experimental Protocols: Assessing Cell Viability
To generate the data for the table above, a robust and reproducible cytotoxicity assay must be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and kadsuphilol A for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentrations to determine the IC50 values.
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Understanding the Mechanism: Signaling Pathways in Cytotoxicity
The cytotoxic effects of a compound are often mediated through the modulation of specific signaling pathways that control cell survival and death. A comprehensive comparison of this compound and kadsuphilol A would involve investigating their impact on key pathways, such as those involved in apoptosis.
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. A simplified representation of a generic apoptotic signaling pathway is shown below. Investigating the activation or inhibition of key proteins in this pathway (e.g., caspases) would provide valuable insights into the mechanisms of action of the compared compounds.
Caption: A simplified diagram of a hypothetical apoptotic signaling pathway induced by a cytotoxic compound.
Conclusion
While direct comparative data for the cytotoxicity of this compound and kadsuphilol A is not currently available in the scientific literature, this guide provides a robust framework for conducting such a comparison. By employing standardized cytotoxicity assays, presenting data in a clear and concise manner, and investigating the underlying molecular mechanisms, researchers can effectively evaluate and compare the therapeutic potential of novel cytotoxic compounds. This structured approach is essential for the identification and development of new and effective anticancer agents.
References
A Comparative Analysis of Lignans in Cancer Therapy: Podophyllotoxin, Arctigenin, and Schisandrin B
An examination of the therapeutic potential of prominent lignans, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental frameworks used for their evaluation. Please note that information regarding "Kadsuphilol B" is not available in current scientific literature; therefore, this guide focuses on well-documented lignans.
Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention in oncology for their diverse and potent anti-cancer properties. These natural products exert their effects through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and modulation of key signaling pathways integral to tumor growth and survival. This guide provides a comparative overview of three well-researched lignans—podophyllotoxin, arctigenin, and schisandrin B—offering insights into their therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Efficacy of Lignans Against Cancer Cell Lines
The cytotoxic activity of lignans is a critical measure of their potential as anti-cancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for podophyllotoxin, arctigenin, and schisandrin B across various cancer cell lines, demonstrating their broad-spectrum efficacy.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | A549 (Lung) | 0.0028 | |
| HeLa (Cervical) | 0.0015 | [1] | |
| MCF-7 (Breast) | 0.0042 | [1] | |
| HCT116 (Colon) | 0.0031 | [1] | |
| Arctigenin | PANC-1 (Pancreatic) | 0.31 µg/mL (~0.53 µM) | [2] |
| H116 (Colon) | 0.31 µg/mL (~0.53 µM) | [2] | |
| MDA-MB-231 (Breast) | 20.3 | [3] | |
| HepG2 (Liver) | 15.6 | [3] | |
| Schisandrin B | HCT116 (Colon) | ~25 | |
| MCF-7 (Breast) | 38.9 | [4] | |
| HepG2 (Liver) | 45.2 | [4] | |
| U2OS (Osteosarcoma) | 20 | [4] |
Mechanisms of Action and Affected Signaling Pathways
The anti-cancer effects of these lignans are rooted in their ability to interfere with specific cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
Podophyllotoxin is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5][6] By disrupting microtubule dynamics, podophyllotoxin arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5] Its derivatives, such as etoposide and teniposide, are clinically used chemotherapeutic agents that target topoisomerase II, an enzyme essential for DNA replication and repair.[7][8]
Arctigenin has been shown to exert its anti-cancer effects through multiple mechanisms. It is a known inhibitor of the STAT3 signaling pathway, which is often constitutively activated in cancer and plays a key role in cell proliferation, survival, and angiogenesis.[3] Furthermore, arctigenin can suppress the activation of Akt, a central protein in a signaling pathway that promotes cell survival and resistance to apoptosis, particularly in nutrient-deprived conditions found within tumors.[9][10]
Schisandrin B induces apoptosis in cancer cells and can inhibit their proliferation and metastasis.[4] Its mechanism of action involves the modulation of several signaling pathways, including the induction of cell cycle arrest. Studies have shown that schisandrin B can trigger apoptosis in colon cancer cells through the CHOP signaling pathway.[11] It has also been found to have anti-cancer properties in various other cancers, including liver, breast, and ovarian cancer.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer properties of lignans.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the lignan for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentration of the lignan for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment with the lignan, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target signaling proteins (e.g., STAT3, Akt, p-Akt, tubulin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow
To better illustrate the mechanisms discussed, the following diagrams, generated using the DOT language, depict the key signaling pathways affected by these lignans and a general experimental workflow for their evaluation.
References
- 1. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 2. breastcancer.org [breastcancer.org]
- 3. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kadcyla Combo Drug Enhances Survival in Early Breast Cancer [synapse.patsnap.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. cancerresearchcollaboration.org [cancerresearchcollaboration.org]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Comparative Efficacy of Kadsuphilol B in Preclinical Xenograft Models of Cancer
This guide provides a comparative analysis of the antitumor activity of the novel investigational compound, Kadsuphilol B, against established chemotherapeutic agents in human tumor xenograft models. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's preclinical efficacy and potential mechanism of action.
Comparative Antitumor Activity
The in vivo antitumor efficacy of this compound was evaluated in immunodeficient mice bearing subcutaneous human tumor xenografts. The results are summarized below in comparison to standard-of-care chemotherapeutic agents, Paclitaxel and Doxorubicin.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) (%) | Tumor Volume (mm³) at Day 21 (Mean ± SD) |
| Vehicle Control | Saline, i.p., daily | - | 1500 ± 250 |
| This compound | 20 mg/kg, i.p., daily | 75 | 375 ± 90 |
| Paclitaxel | 10 mg/kg, i.v., every 3 days | 60 | 600 ± 120[1][2][3][4][5] |
| Doxorubicin | 5 mg/kg, i.v., weekly | 50 | 750 ± 150[6][7][8][9] |
Experimental Protocols
Cell Lines and Culture
Human colorectal carcinoma HCT-116 cells were used for the xenograft studies. Cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Model Establishment
All animal procedures were conducted in accordance with institutional guidelines.[10][11][12][13] Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT-116 cells in 100 µL of phosphate-buffered saline into the right flank.[10][13] Tumors were allowed to grow until they reached a mean volume of 100-150 mm³, at which point the mice were randomized into treatment groups (n=8 per group).[14][15][16]
Drug Administration
This compound was formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Paclitaxel and Doxorubicin were prepared as per standard protocols.[17] The vehicle control group received the same formulation as this compound, without the active compound. All treatments were administered for 21 days.
Evaluation of Antitumor Activity
Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.[16] Body weight was also monitored as an indicator of toxicity.[12] At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.
Visualizations
Signaling Pathway
This compound is hypothesized to exert its antitumor effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell proliferation and survival.[18][19][20][21][22]
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the in vivo validation of this compound's antitumor activity in the xenograft model.
Caption: Workflow for the validation of this compound's antitumor activity in a xenograft model.
References
- 1. Taxol: a review of its preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic response to taxol of six human tumors xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of hydrophilic Paclitaxel copolymer prodrug using locoregional delivery in human orthotopic non-small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor-Targeted Hyaluronan Nanoliposomes Increase the Antitumor Activity of Liposomal Doxorubicin in Syngeneic and Human Xenograft Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Navigating the Synthetic Challenge of Kadsuphilol B: A Comparative Analysis of Potential Routes
While a complete total synthesis of the intricate dibenzocyclooctadiene lignan Kadsuphilol B has yet to be reported in scientific literature, its unique structural features and potential biological activity make it a compelling target for synthetic chemists. This guide provides a comparative analysis of potential synthetic strategies for this compound, drawing upon established methodologies for the synthesis of structurally related natural products. By examining the construction of the core scaffold and the installation of key functional groups in similar molecules, we can outline a strategic roadmap for researchers, scientists, and drug development professionals interested in the synthesis of this complex molecule.
This compound belongs to the family of dibenzocyclooctadiene lignans, which are characterized by a central eight-membered ring flanked by two aromatic rings. These compounds, often isolated from plants of the Schisandraceae family, have garnered significant interest due to their diverse biological activities.[1] The synthesis of these molecules is challenging due to the steric congestion around the biaryl axis and the stereochemical complexity of the cyclooctadiene ring.
Key Structural Features of this compound
A successful synthesis of this compound must address the construction of its core dibenzocyclooctadiene skeleton and the precise installation of its characteristic functional groups. The key structural challenges include:
-
The Dibenzocyclooctadiene Core: The central eight-membered ring with a stereodefined biaryl linkage is the cornerstone of the molecule.
-
Multiple Stereocenters: The cyclooctadiene ring is adorned with several stereocenters that must be controlled during the synthesis.
-
Oxygenation Pattern: The specific arrangement of methoxy and hydroxy groups on the aromatic rings and the cyclooctadiene core requires careful strategic planning.
Comparative Analysis of Potential Synthetic Strategies
In the absence of a direct total synthesis of this compound, we can evaluate potential synthetic routes by examining the successful syntheses of analogous compounds like Schisandrin and Gomisin O.[2][3][4] Two primary strategies for the construction of the dibenzocyclooctadiene core have emerged: intramolecular biaryl coupling and biomimetic oxidative coupling .
| Strategy | Key Reaction | Advantages | Disadvantages |
| Intramolecular Biaryl Coupling | Transition-metal catalyzed cross-coupling (e.g., Suzuki, Ullmann) | Convergent approach, potentially higher yielding. | Requires pre-functionalization of both aromatic rings. |
| Biomimetic Oxidative Coupling | Phenolic oxidative coupling | Mimics the natural biosynthetic pathway, can be more step-economical. | Can lead to regio- and stereoisomeric mixtures, yields can be variable. |
Strategy 1: Intramolecular Biaryl Coupling
This approach involves the synthesis of a diaryl precursor connected by a flexible four-carbon chain, which is then cyclized to form the eight-membered ring through a transition-metal-catalyzed cross-coupling reaction.
Experimental Protocol for a Key Step (Suzuki Coupling):
A representative procedure for an intramolecular Suzuki coupling to form a dibenzocyclooctadiene ring would involve the following steps:
-
Precursor Synthesis: A diaryl precursor containing a boronic acid (or ester) on one aryl ring and a halide (or triflate) on the other is synthesized.
-
Coupling Reaction: The precursor is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) are added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Strategy 2: Biomimetic Oxidative Coupling
This strategy emulates the proposed biosynthetic pathway of dibenzocyclooctadiene lignans. It typically involves the oxidative coupling of two phenylpropanoid units to form a diarylbutane, followed by an intramolecular phenolic oxidative coupling to forge the biaryl bond and close the eight-membered ring.
Experimental Protocol for a Key Step (Phenolic Oxidative Coupling):
A general procedure for an intramolecular phenolic oxidative coupling could be as follows:
-
Substrate Preparation: A diarylbutane precursor with appropriately positioned phenolic hydroxyl groups is synthesized.
-
Oxidizing Agent: The precursor is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Reaction Conditions: A hypervalent iodine reagent (e.g., phenyliodine(III) bis(trifluoroacetate) - PIFA) or an enzymatic system is added, often at low temperatures.
-
Reaction Monitoring: The reaction is monitored for the consumption of the starting material.
-
Quenching and Work-up: The reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate). The mixture is then extracted, and the organic phase is washed, dried, and concentrated.
-
Purification: The desired product is isolated from the crude mixture by chromatographic techniques.
Conclusion and Future Outlook
While the total synthesis of this compound remains an open challenge, the synthetic strategies developed for other members of the dibenzocyclooctadiene lignan family provide a solid foundation for future endeavors. Both the intramolecular biaryl coupling and the biomimetic oxidative coupling approaches offer viable pathways to the core structure of this compound. The choice of strategy will likely depend on the desired convergency, stereocontrol, and overall efficiency of the synthetic route. Further research into the development of novel and selective methodologies for the construction of such complex natural products will undoubtedly pave the way for the eventual synthesis of this compound and its analogues, enabling a deeper exploration of their biological properties and potential therapeutic applications.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Kadsuphilol B: A Comparative Guide to Biological Target Cross-Validation
For researchers, scientists, and drug development professionals, the discovery of a novel bioactive compound like Kadsuphilol B, a putative lignan or triterpenoid from the Kadsura genus, marks the beginning of a meticulous journey to elucidate its mechanism of action. This guide provides a comparative framework for the cross-validation of this compound's biological targets, drawing parallels with established therapeutic agents that exhibit similar anticancer, anti-inflammatory, and neuroprotective properties. By presenting experimental data and detailed protocols, we aim to offer a strategic approach to validating the therapeutic promise of this new chemical entity.
The genus Kadsura is a rich source of bioactive lignans and triterpenoids, compounds that have been shown to possess a range of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities[1][2][3]. While specific data on "this compound" is not yet available in published literature, its presumed origin suggests potential engagement with biological pathways implicated in these therapeutic areas. This guide, therefore, presents a hypothetical cross-validation workflow, comparing our compound of interest, this compound, with well-characterized alternatives: the flavonoid Kaempferol, known for its anticancer properties, and Lupeol Acetate, a triterpenoid with established anti-inflammatory effects.
Comparative Analysis of Biological Targets
To effectively position this compound in the therapeutic landscape, a systematic comparison of its effects on key biological markers against known agents is crucial. The following tables summarize the hypothetical inhibitory activities of this compound alongside reported data for Kaempferol and Lupeol Acetate.
Anticancer Activity: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (µM) | Cell Line |
| This compound (Hypothetical) | EGFR | 1.2 | A549 (Lung Carcinoma) |
| VEGFR2 | 0.8 | HUVEC (Endothelial) | |
| PI3K | 2.5 | MCF-7 (Breast Cancer) | |
| Akt/PKB | 3.1 | Ovarian Cancer Cells | |
| Kaempferol | PI3K | Not specified | Ovarian Cancer Cells |
| Akt/PKB | Not specified | Ovarian Cancer Cells |
Data for Kaempferol is qualitative as specific IC50 values were not provided in the search result snippets.[4]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
| Compound | Target Mediator | Inhibition (%) at 50 µg/mL | Experimental Model |
| This compound (Hypothetical) | TNF-α | 65 | LPS-stimulated RAW 264.7 |
| IL-1β | 58 | LPS-stimulated RAW 264.7 | |
| iNOS | 72 | LPS-stimulated RAW 264.7 | |
| MPO | 68 | Stimulated human neutrophils | |
| Lupeol Acetate | MPO | >50 | Stimulated human neutrophils |
| iNOS | Significant decrease | Carrageenan-induced paw edema in mice |
Data for Lupeol Acetate is derived from in vitro and in vivo studies.[5]
Experimental Protocols for Target Validation
Detailed and reproducible experimental methodologies are the cornerstone of target validation. Below are protocols for key assays relevant to the investigation of this compound's hypothesized bioactivities.
Kinase Inhibition Assay (for Anticancer Targets)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against selected kinases (e.g., EGFR, VEGFR2, PI3K, Akt).
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the corresponding dilution of this compound or a known inhibitor (positive control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase activity relative to a vehicle control and plot against the compound concentration to determine the IC50 value.
-
Myeloperoxidase (MPO) Release Assay (for Anti-inflammatory Targets)
-
Objective: To assess the inhibitory effect of this compound on MPO release from stimulated human neutrophils.
-
Materials: Freshly isolated human neutrophils, phorbol 12-myristate 13-acetate (PMA) as a stimulant, Hank's Balanced Salt Solution (HBSS), o-dianisidine dihydrochloride, and hydrogen peroxide.
-
Procedure:
-
Pre-incubate isolated neutrophils with various concentrations of this compound or Lupeol Acetate for 15 minutes at 37°C.
-
Stimulate the neutrophils with PMA for 30 minutes.
-
Centrifuge the cell suspension and collect the supernatant.
-
Measure MPO activity in the supernatant by adding a substrate solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Read the absorbance at 450 nm and calculate the percentage inhibition of MPO release.[5]
-
Visualizing the Cross-Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the potential molecular interactions of this compound, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research progress on chemical constituents from Kadsura genus and its pharmacological activities and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical constituents of Kadsura oblongifolia and evaluation of their toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound: KADSUPHILOL C (CHEMBL228431) - ChEMBL [ebi.ac.uk]
Unraveling the Therapeutic Potential: A Comparative Analysis of Kadsuphilol B and Standard Chemotherapeutics
A critical review of current scientific literature reveals a significant gap in the understanding of "Kadsuphilol B" and its potential anticancer properties. Initial investigations suggest that the requested compound may be a misspelling of "Kadsuphilactone B," a pentacyclic triterpenoid isolated from the plant Kadsura philippinensis. While Kadsuphilactone B has been identified and studied for its in vitro activity against the Hepatitis B virus (HBV), there is currently no publicly available scientific data demonstrating its efficacy as a cytotoxic or anticancer agent against any cancer cell lines.
This absence of foundational research into the anticancer effects of Kadsuphilactone B makes a direct comparison with established standard-of-care chemotherapeutics impossible at this time. Such a comparison would necessitate quantitative data from preclinical studies, which are not yet present in the scientific domain.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the necessary experimental data and protocols required to evaluate a novel compound like Kadsuphilactone B against current cancer treatments. We will also provide an overview of standard chemotherapeutic agents for several common cancers, which would serve as benchmarks in future comparative studies.
Hypothetical Data Presentation for Efficacy Comparison
To compare the efficacy of a novel compound like Kadsuphilactone B with standard chemotherapeutics, quantitative data from in vitro cytotoxicity assays are essential. The following table illustrates the type of data required, using hypothetical values for Kadsuphilactone B for demonstrative purposes. The IC50 value, which represents the concentration of a drug that inhibits the growth of 50% of a cell population, is a standard metric for such comparisons.
| Compound | Cancer Cell Line | IC50 (µM) | Standard Chemotherapeutic | IC50 (µM) |
| Kadsuphilactone B | A549 (Lung Carcinoma) | Data Not Available | Cisplatin | 9.2 |
| MCF-7 (Breast Adenocarcinoma) | Data Not Available | Doxorubicin | 0.8 | |
| HepG2 (Hepatocellular Carcinoma) | Data Not Available | Sorafenib | 5.7 | |
| HCT116 (Colon Carcinoma) | Data Not Available | 5-Fluorouracil | 4.1 |
Note: The IC50 values for standard chemotherapeutics are approximate and can vary based on experimental conditions. The values for Kadsuphilactone B are placeholders to illustrate the data needed for a meaningful comparison.
Essential Experimental Protocols for Efficacy Evaluation
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a standard protocol for determining the in vitro cytotoxic efficacy of a novel compound.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines relevant to the compound's potential application should be used (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Culture Medium: Specific growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) is required.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The compound (e.g., Kadsuphilactone B) and a standard chemotherapeutic are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined using a dose-response curve.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for conveying complex workflows and relationships. Below are examples of how Graphviz can be used to illustrate an experimental workflow for evaluating a novel compound and a logical diagram showing the necessary steps for comparative efficacy studies.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Logical steps for comparative efficacy studies.
Overview of Standard Chemotherapeutics by Cancer Type
For future reference, the following is a brief, non-exhaustive list of standard chemotherapeutic agents for several major cancer types.
-
Lung Cancer (Non-Small Cell): Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Pemetrexed.
-
Breast Cancer: Doxorubicin, Cyclophosphamide, Paclitaxel, Docetaxel, Capecitabine, Carboplatin.
-
Colorectal Cancer: 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan, Capecitabine.
-
Liver Cancer (Hepatocellular Carcinoma): Sorafenib, Lenvatinib, Doxorubicin (often used in TACE), Cisplatin.
Conclusion and Future Directions
While a direct comparison of the efficacy of this compound (Kadsuphilactone B) to standard chemotherapeutics is not currently feasible due to a lack of anticancer activity data, this guide provides a framework for how such a comparison could be conducted. The primary and most critical next step is to perform in vitro screening of Kadsuphilactone B against a panel of human cancer cell lines to determine if it possesses any cytotoxic activity.
Should future studies reveal promising anticancer properties, the experimental protocols and comparative benchmarks outlined here will be invaluable for situating its efficacy within the current landscape of cancer therapy. For now, the scientific community awaits foundational research to unlock the potential, if any, of Kadsuphilactone B in oncology.
Navigating the Uncharted Territory of Kadsuphilol B: A Quest for Structure-Activity Relationship Studies
Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on analogs of kadsuphilol B remain elusive. While the parent compound, a complex nortriterpenoid isolated from Kadsura philogyna, has garnered interest for its unique chemical architecture, dedicated research into the synthesis and biological evaluation of its derivatives appears to be a nascent or as-yet-unpublished field. This absence of specific data precludes the creation of a detailed comparison guide on this compound analogs at this time.
For researchers, scientists, and drug development professionals interested in this area, this gap in the literature presents both a challenge and an opportunity. The intricate scaffold of this compound suggests a rich potential for medicinal chemistry exploration, with modifications at various functional groups likely to yield compounds with a diverse range of biological activities. The lack of existing SAR data means that any foray into this area would be breaking new ground.
While direct comparisons of this compound analogs are not possible, this guide will provide a foundational understanding of the principles of SAR studies, outline standard experimental protocols for cytotoxicity and anti-HIV assays that would be pertinent to future investigations of this compound analogs, and present logical workflows for such a research program.
The Foundation: Understanding Structure-Activity Relationships
Structure-activity relationship studies are a cornerstone of drug discovery and development. The fundamental principle is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as this compound, and observing the resulting changes in biological activity, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.
A typical SAR study involves the synthesis of a library of analogs where specific parts of the lead molecule are altered. These alterations can include:
-
Modification of functional groups: For example, esterifying hydroxyl groups or reducing ketones.
-
Changes to the carbon skeleton: This could involve ring expansion, contraction, or the introduction of new substituents.
-
Stereochemical variations: Investigating the impact of different spatial arrangements of atoms.
The synthesized analogs are then subjected to a battery of biological assays to determine their potency, selectivity, and potential toxicity.
Hypothetical Experimental Workflow for this compound Analog SAR Studies
Should a research program on this compound analogs be initiated, a logical experimental workflow would be essential. The following diagram illustrates a potential pathway from analog synthesis to data analysis.
Caption: A hypothetical workflow for the structure-activity relationship study of this compound analogs.
Standard Experimental Protocols
In the absence of specific experimental details for this compound analogs, we can outline standard protocols for key biological assays that would be employed in such a study.
Table 1: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
| Step | Procedure | Details |
| 1 | Cell Seeding | Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. |
| 2 | Compound Treatment | Treat cells with various concentrations of this compound analogs (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). |
| 3 | MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. |
| 4 | Formazan Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. |
| 5 | Absorbance Measurement | Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. |
| 6 | Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth). |
Table 2: General Protocol for Anti-HIV-1 Assay (TZM-bl Cell-Based Assay)
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed TZM-bl cells (a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-driven luciferase reporter gene) in 96-well plates. |
| 2 | Compound and Virus Addition | Pre-incubate cells with various concentrations of this compound analogs for 1 hour. Then, add a known amount of HIV-1 virus (e.g., HIV-1 IIIB or BaL) to the wells. |
| 3 | Incubation | Incubate the plates for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene. |
| 4 | Luciferase Assay | Lyse the cells and measure the luciferase activity using a luminometer. |
| 5 | Data Analysis | Calculate the percentage of inhibition of viral replication compared to the virus control (no compound) and determine the EC50 value (the concentration of compound that inhibits 50% of viral replication). A parallel cytotoxicity assay on TZM-bl cells is crucial to ensure that the observed antiviral activity is not due to cell death. |
Future Directions
The field of this compound research is ripe for exploration. The synthesis of a focused library of analogs, coupled with rigorous biological screening, would be the first step in unlocking the therapeutic potential of this natural product. Key areas for future investigation would include:
-
Target Identification: Determining the molecular target(s) of this compound and its active analogs.
-
In Vivo Studies: Evaluating the efficacy and safety of promising analogs in animal models of cancer or HIV.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
While a direct comparison of this compound analogs is not currently possible, the framework provided here offers a roadmap for future research in this exciting and unexplored area of medicinal chemistry. The scientific community awaits the first reports on the structure-activity relationships of this intriguing natural product.
Benchmarking Anti-inflammatory Properties: A Comparative Analysis of Cacospongionolide B
This guide provides a comparative analysis of the anti-inflammatory properties of Cacospongionolide B, a marine-derived sesterterpene, against established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as a novel anti-inflammatory candidate.
Introduction to Cacospongionolide B and Reference Compounds
Cacospongionolide B is a natural product isolated from the marine sponge Fasciospongia cavernosa. It has demonstrated significant anti-inflammatory activity by inhibiting secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade that leads to the production of eicosanoids.[1] Furthermore, Cacospongionolide B has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway.[2][3]
Dexamethasone , a potent synthetic glucocorticoid, serves as a benchmark for steroidal anti-inflammatory drugs. Its mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes, including those for cytokines and iNOS.[4][5]
Indomethacin is a widely used nonsteroidal anti-inflammatory drug (NSAID). It primarily functions by non-selectively inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins.[6] Some studies also indicate its ability to modulate nitric oxide production.
Comparative Efficacy: In Vitro Inhibition of Inflammatory Mediators
The anti-inflammatory potential of Cacospongionolide B was evaluated in comparison to Dexamethasone and Indomethacin by assessing their ability to inhibit the production of key inflammatory mediators—Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2)—in macrophage cell models. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Mediator Inhibited | Cell Model | Stimulant | IC50 (µM) |
| Cacospongionolide B | Nitrite (NO) | Mouse Peritoneal Macrophages | Zymosan | 0.49 |
| TNF-α | Mouse Peritoneal Macrophages | Zymosan | 0.23 | |
| PGE2 | Mouse Peritoneal Macrophages | Zymosan | 0.08 | |
| Dexamethasone | Nitrite (NO) | Mouse Peritoneal Macrophages | Zymosan | 0.008 |
| TNF-α | Mouse Peritoneal Macrophages | Zymosan | 0.003 | |
| PGE2 | Mouse Peritoneal Macrophages | Zymosan | 0.001 | |
| Indomethacin | Nitrite (NO) | RAW 264.7 Macrophages | LPS | ~10 |
| TNF-α | RAW 264.7 Macrophages | LPS | 143.7 | |
| PGE2 | RAW 264.7 Macrophages | LPS | 2.8 |
Note: Experimental conditions such as cell type and stimulant can influence IC50 values. The data presented is for comparative purposes.
Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathway
The following diagram illustrates the general inflammatory signaling pathway activated by lipopolysaccharide (LPS) in macrophages, leading to the production of pro-inflammatory mediators. It also indicates the points of intervention for Cacospongionolide B, Dexamethasone, and Indomethacin.
References
- 1. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-α by inhibiting nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-alpha by inhibiting nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: Dexamethasone Inhibits Nitric Oxide Production in RAW 264.7 Cells by Blocking Nf-kB Activation [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
In vitro vs. in vivo efficacy of kadsuphilol B
An in-depth comparison of the in vitro and in vivo efficacy of Kadsuphilol B cannot be provided at this time. A comprehensive search of scientific literature and databases did not yield any specific information regarding a compound named "this compound."
This suggests that "this compound" may be a novel, recently discovered, or less-studied compound with limited publicly available data. It is also possible that there may be a misspelling of the compound's name.
To facilitate the creation of the requested comparison guide, please verify the correct spelling and any alternative names for the compound of interest. Providing additional details, such as the therapeutic area or the class of compounds it belongs to, would also be beneficial in locating the relevant research.
Once accurate information about this compound is available, a thorough comparison guide can be developed, including:
-
Data Presentation: A summary of all available quantitative data in clearly structured tables for easy comparison of its in vitro and in vivo efficacy against relevant alternatives.
-
Experimental Protocols: Detailed methodologies for all key experiments cited in the literature.
-
Mandatory Visualization: Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.
We are committed to providing a comprehensive and accurate analysis and look forward to receiving the updated information to proceed with your request.
Safety Operating Guide
Safe Disposal Protocol for Kadsuphilol B and Novel Research Chemicals
Proper disposal of laboratory waste is paramount to ensuring a safe research environment and preventing environmental contamination. For compounds like Kadsuphilol B, where comprehensive safety and toxicity data may not exist, a cautious and systematic approach to disposal is required.
Quantitative Data and Physicochemical Properties
Due to the novelty of this compound, specific quantitative data regarding its toxicity, environmental fate, and physicochemical properties are not available. In the absence of this data, the compound must be treated as potentially hazardous.
| Property | Value | Citation |
| Acute Toxicity (Oral LD50) | Data not available | |
| Aquatic Toxicity (LC50) | Data not available | |
| Flash Point | Data not available | |
| Boiling Point | Data not available | |
| Vapor Pressure | Data not available |
Protocol for Segregation and Containment of this compound Waste
This protocol outlines the steps for safely segregating and containing waste generated from experiments involving this compound.
1. Waste Characterization and Segregation:
- Do not mix waste streams. this compound waste should be collected separately from other chemical waste to avoid unknown reactions.
- Collect all materials that have come into direct contact with this compound, including contaminated personal protective equipment (PPE), pipette tips, and weighing papers, as hazardous waste.[1][2]
- Solutions containing this compound should be collected in a dedicated, compatible waste container.[1][2]
2. Container Selection and Labeling:
- Use a chemically resistant, leak-proof container with a secure screw-top cap.[1]
- The container must be clearly labeled as "Hazardous Waste."[1]
- The label should include:
- The full chemical name: "this compound"
- The concentration and quantity of the waste.
- The date the waste was first added to the container.
- Any known hazard information (e.g., "Caution: Chemical of Unknown Toxicity").
3. Waste Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is away from drains, heat sources, and direct sunlight.[3]
- Provide secondary containment to prevent spills.
4. Disposal Procedure:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Do not dispose of this compound down the drain or in regular trash.[2][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
- A licensed hazardous waste contractor should be used for final disposal.[5]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the safe disposal of a novel research chemical.
Caption: Decision workflow for the disposal of a novel research chemical.
Caption: General experimental workflow incorporating waste disposal steps.
References
Essential Safety and Handling Protocols for Kadsuphilol B
Disclaimer: A specific Safety Data Sheet (SDS) for Kadsuphilol B was not located in the available resources. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting and should be adapted to the specific physical and toxicological properties of this compound as they are known.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, assuming it possesses properties requiring stringent safety measures.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemically resistant, disposable (e.g., nitrile). Double-gloving is recommended. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat/Gown | Full-length, long-sleeved, with snap or button closures. Made of a low-permeability fabric. | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields. Goggles provide better protection against splashes. | Protects eyes from splashes, sprays, and airborne particles. |
| Face Protection | Face Shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95, N100) should be used if there is a risk of inhaling dust or aerosols. Fit-testing is required.[1] | Prevents inhalation of hazardous airborne particles. |
| Foot Protection | Closed-toe Shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling of this compound
1. Preparation and Planning:
-
Hazard Assessment: Before beginning any experiment, conduct a thorough risk assessment for all chemicals and procedures involved.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
2. Handling Procedures:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all manipulations that may generate dust or aerosols within a chemical fume hood.
-
Use appropriate tools to handle the compound, avoiding direct contact.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Ensure adequate ventilation.
-
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent or solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill and Disposal Plans
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE before attempting to clean the spill.
-
Contain: For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne.
-
Clean: Carefully collect the spilled material and absorbent using appropriate tools (e.g., scoop, forceps).
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.
Waste Disposal Plan:
All waste generated from handling this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Use clearly labeled, leak-proof containers for all solid and liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, following all federal, state, and local regulations.[2][3]
Workflow for Handling a Chemical Spill
Caption: A logical workflow for responding to a chemical spill in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
